2-Methyl-1H-imidazo[4,5-h]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
111532-38-8 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.214 |
IUPAC Name |
2-methyl-3H-imidazo[4,5-h]quinoline |
InChI |
InChI=1S/C11H9N3/c1-7-13-9-5-4-8-3-2-6-12-10(8)11(9)14-7/h2-6H,1H3,(H,13,14) |
InChI Key |
ISCOYMRXHZGBTL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC3=C2N=CC=C3 |
Synonyms |
1H-Imidazo[4,5-h]quinoline,2-methyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis and Characterization of 2-Methyl-1H-imidazo[4,5-h]quinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-Methyl-1H-imidazo[4,5-h]quinoline is not well-documented in the scientific literature. The following guide presents a theoretically plausible approach to its synthesis and predicted characterization data based on established chemical principles and data from analogous structures. This document is intended for informational purposes for research and development and should not be construed as a report of experimentally verified results.
Introduction
The imidazo[4,5-h]quinoline scaffold represents a unique heterocyclic system with potential applications in medicinal chemistry and materials science. Its structural similarity to other biologically active imidazoquinolines, which are known to modulate immune responses and act as kinase inhibitors, suggests that this particular isomer could exhibit novel pharmacological properties. This guide outlines a proposed synthetic pathway and expected analytical characterization for the novel compound this compound.
Proposed Synthetic Pathway
A plausible synthetic route to this compound commences with 8-hydroxyquinoline, proceeding through nitration, amination, reduction, and final cyclization to form the imidazole ring. This multi-step synthesis is designed to selectively install the necessary functional groups at the correct positions on the quinoline core.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 8-Hydroxy-7-nitroquinoline
-
Methodology: To a stirred solution of 8-hydroxyquinoline (10.0 g, 68.9 mmol) in concentrated sulfuric acid (50 mL) cooled to 0°C in an ice bath, a mixture of concentrated nitric acid (5.2 mL, 82.7 mmol) and concentrated sulfuric acid (10 mL) is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours. The mixture is then carefully poured onto crushed ice (200 g). The resulting yellow precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 8-hydroxy-7-nitroquinoline.
Step 2: Synthesis of 8-Amino-7-nitroquinoline
-
Methodology: The hydroxyl group of 8-hydroxy-7-nitroquinoline (10.0 g, 52.6 mmol) is first protected, for example, as a benzyl ether using benzyl bromide in the presence of a base like potassium carbonate in acetone. The protected intermediate is then subjected to amination. The ether (10.0 g) is dissolved in a sealed pressure vessel with ethanolic ammonia (100 mL) and heated to 150°C for 12 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the protected 8-amino-7-nitroquinoline. Subsequent deprotection (e.g., hydrogenolysis with H₂ over Pd/C) yields 8-amino-7-nitroquinoline.
Step 3: Synthesis of Quinoline-7,8-diamine
-
Methodology: 8-Amino-7-nitroquinoline (5.0 g, 26.4 mmol) is dissolved in concentrated hydrochloric acid (50 mL) and cooled to 0°C. A solution of tin(II) chloride dihydrate (29.8 g, 132 mmol) in concentrated hydrochloric acid (25 mL) is added dropwise with stirring. After the addition, the mixture is heated at 100°C for 2 hours. The reaction mixture is then cooled, and the resulting solid is collected by filtration. The solid is dissolved in water and the solution is basified with a concentrated sodium hydroxide solution to precipitate the diamine. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give quinoline-7,8-diamine.
Step 4: Synthesis of this compound
-
Methodology: A mixture of quinoline-7,8-diamine (2.0 g, 12.6 mmol) and acetic anhydride (1.4 mL, 15.1 mmol) is heated at 120°C for 2 hours. The reaction mixture is then cooled to room temperature and poured into water. The solution is neutralized with sodium bicarbonate, leading to the precipitation of the product. The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield pure this compound.
Predicted Characterization Data
The structural identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods.
Caption: Logical workflow for the characterization of the target compound.
Mass Spectrometry
The high-resolution mass spectrum is expected to confirm the molecular formula of the target compound.
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Exact Mass [M+H]⁺ | 196.0869 |
NMR Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are tabulated below (based on computational models and comparison with related isomers).
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-α | ~8.90 | dd | J = 4.2, 1.7 |
| H-β | ~8.40 | dd | J = 8.3, 1.7 |
| H-γ | ~7.60 | dd | J = 8.3, 4.2 |
| H-Ar | ~8.20 | d | J = 8.5 |
| H-Ar' | ~7.80 | d | J = 8.5 |
| -CH₃ | ~2.60 | s | - |
| -NH | ~12.50 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted δ (ppm) |
| C-α | ~152.0 |
| C-β | ~128.5 |
| C-γ | ~136.0 |
| C-Ar | ~122.0 |
| C-Ar' | ~118.0 |
| C-q | ~148.0 |
| C-q' | ~145.0 |
| C-q'' | ~130.0 |
| C-q''' | ~140.0 |
| C=N (imi) | ~155.0 |
| -CH₃ | ~14.5 |
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, its isomers, particularly those in the imidazo[4,5-c]quinoline series (like Imiquimod), are known to be agonists of Toll-like receptor 7 (TLR7). This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines like interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). It is plausible that this compound could interact with similar pathways. Further research would be required to validate this hypothesis.
Spectroscopic Data for 2-Methyl-1H-imidazo[4,5-h]quinoline: A Technical Overview
Abstract
Introduction
2-Methyl-1H-imidazo[4,5-h]quinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to other biologically active quinoline and imidazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such novel compounds. This guide provides a framework for obtaining and interpreting ¹H and ¹³C NMR data for this compound.
NMR Data for Related Isomers: Imidazo[1,5-a]quinolines
While specific data for this compound is not available, the following tables present ¹H and ¹³C NMR data for representative imidazo[1,5-a]quinoline derivatives. This data can serve as a useful comparison for researchers working on the synthesis and characterization of related compounds.
Table 1: ¹H NMR Data for Selected Imidazo[1,5-a]quinoline Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Imidazo[1,5-a]quinoline | CDCl₃ | 8.65 (s, 1H), 7.98–7.96 (d, J = 8.3 Hz, 1H), 7.68–7.66 (d, J = 7.8 Hz, 1H), 7.58–7.54 (m, 1H), 7.48–7.41 (m, 2H), 7.34–7.32 (d, J = 9.5 Hz, 1H), 7.05–7.03 (d, J = 9.5 Hz, 1H) |
| 1-Methyl-imidazo[1,5-a]quinoline | CDCl₃ | 8.23–8.21 (d, J = 8.5 Hz, 1H), 7.65–7.63 (dd, J = 7.7, 1.4 Hz, 1H), 7.54–7.49 (m, 1H), 7.41–7.37 (m, 1H), 7.33 (s, 1H), 7.26–7.24 (m, 1H), 6.95–6.92 (d, J = 9.4 Hz, 1H), 3.09 (s, 3H) |
| 1-Phenyl-imidazo[1,5-a]quinoline | CDCl₃ | 7.66–7.60 (m, 3H), 7.54–7.50 (m, 5H), 7.34–7.26 (m, 2H), 7.19–7.14 (m, 1H), 7.03–7.00 (d, J = 9.4 Hz, 1H) |
Table 2: ¹³C NMR Data for Selected Imidazo[1,5-a]quinoline Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Imidazo[1,5-a]quinoline | CDCl₃ | 130.9, 128.8, 128.6, 127.8, 125.6, 124.2, 122.4, 121.3, 116.8, 114.6 |
| 1-Methyl-imidazo[1,5-a]quinoline | CDCl₃ | 140.0, 133.3, 130.3, 128.6, 127.7, 125.7, 124.9, 120.6, 120.5, 117.3, 116.2, 19.6 |
| 1-Phenyl-imidazo[1,5-a]quinoline | CDCl₃ | 142.3, 133.7, 132.3, 130.5, 129.5, 129.2, 128.7, 128.6, 127.3, 125.5, 125.1, 122.3, 121.4, 117.4, 117.1 |
Generalized Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for N-heterocyclic compounds such as this compound.
3.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Setup
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.
3.3. Data Acquisition
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.
-
3.4. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
While experimental ¹H and ¹³C NMR data for this compound are not currently available in the reviewed literature, this guide provides the necessary framework for researchers to obtain and analyze this data. The generalized experimental protocol offers a robust starting point for NMR analysis of this and related N-heterocyclic compounds. The comparative data from imidazo[1,5-a]quinoline isomers and the visualized workflow for compound characterization are intended to be valuable resources for the scientific community engaged in the synthesis and development of novel chemical entities.
Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline
Introduction
This compound is a heterocyclic aromatic compound belonging to the imidazoquinoline family. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, detailed experimental protocols, and a proposed fragmentation pathway.
Predicted Mass Spectrometry Data
The mass spectrometric analysis of this compound is anticipated to yield a prominent protonated molecular ion, [M+H]⁺, and a series of characteristic fragment ions. The fragmentation is expected to be influenced by the stable quinoline and imidazole ring systems.
Predicted Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent ion and key fragment ions of this compound in positive ion mode mass spectrometry.
| Ion | Proposed Formula | Calculated m/z | Proposed Fragmentation |
| [M+H]⁺ | [C₁₁H₁₀N₃]⁺ | 184.09 | Protonated molecular ion |
| [M+H - H₂CN]⁺ | [C₁₀H₈N₂]⁺ | 156.07 | Loss of a methyl radical followed by HCN |
| [M+H - HCN]⁺ | [C₁₀H₉N₂]⁺ | 157.08 | Loss of hydrogen cyanide from the quinoline ring |
| [M+H - CH₃]⁺ | [C₁₀H₇N₃]⁺ | 169.07 | Loss of a methyl radical |
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound molecule is likely initiated by the loss of stable neutral molecules such as hydrogen cyanide (HCN) from the quinoline moiety, a common fragmentation pathway for quinoline-containing compounds[1][2]. The imidazole ring itself is generally stable, with fragmentation often involving its substituents[3]. Subsequent fragmentation may involve the loss of the methyl group.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 2-Methyl-1H-imidazo[4,5-h]quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-1H-imidazo[4,5-h]quinoline is a heterocyclic compound of interest in medicinal chemistry and materials science due to its fused imidazole and quinoline ring systems. Understanding its molecular structure and vibrational properties is crucial for its characterization and the development of new applications. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups and elucidating the structural features of molecules.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to be complex, with characteristic absorption bands corresponding to the vibrations of its fused aromatic system and substituent group. The following table summarizes the predicted key vibrational frequencies, their assignments, and the expected wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group | Supporting Evidence from Related Compounds |
| 3450 - 3300 | N-H stretching | Imidazole Ring | The N-H stretching in imidazole rings typically appears in this region[1]. |
| 3100 - 3000 | Aromatic C-H stretching | Quinoline & Imidazole Rings | Aromatic C-H stretching vibrations are consistently observed above 3000 cm⁻¹[2]. |
| 2980 - 2850 | Aliphatic C-H stretching | Methyl Group | Asymmetric and symmetric stretching of the C-H bonds in the methyl group fall in this range. |
| 1650 - 1580 | C=N stretching | Imidazole & Quinoline Rings | The stretching vibrations of C=N bonds in heterocyclic rings are characteristic in this region[2][3][4]. |
| 1620 - 1450 | C=C aromatic stretching | Quinoline Ring | Multiple bands are expected due to the complex vibrations of the fused aromatic backbone[1][2]. |
| 1470 - 1430 | C-H bending (asymmetric) | Methyl Group | Asymmetric deformation of the methyl group. |
| 1390 - 1370 | C-H bending (symmetric) | Methyl Group | Symmetric "umbrella" deformation of the methyl group. |
| 900 - 675 | C-H out-of-plane bending | Aromatic Rings | Bending vibrations of the aromatic C-H bonds, which are useful for substitution pattern analysis. |
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample
This section outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
This compound sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
Procedure:
-
Drying: Ensure both the KBr powder and the sample are free of moisture, which can interfere with the spectrum (especially the broad O-H band around 3400 cm⁻¹). Dry in an oven if necessary and store in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 200 mg of dry KBr.
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for reducing scattering effects and obtaining a high-quality spectrum.
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the collar of the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the plunger in the die and transfer the assembly to the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis: Process the resulting spectrum using the spectrometer software to identify peak positions (wavenumbers) and intensities. Assign the observed absorption bands to specific molecular vibrations based on known correlation tables and literature data for similar compounds.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the FT-IR spectrum of this compound.
References
Technical Guide: Crystal Structure and Biological Activity of 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The crystallographic and experimental data presented in this document pertains to 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, a structurally related analogue of 2-Methyl-1H-imidazo[4,5-h]quinoline. At the time of this writing, detailed crystal structure information for this compound was not available in the public domain. This guide on a well-characterized counterpart, commonly known as Imiquimod, is provided to illustrate the requested in-depth technical format.
Introduction
1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, commercially known as Imiquimod, is a potent immune response modifier.[1][2][3] It is the active pharmaceutical ingredient in several topical medications used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][2] Its therapeutic effects are mediated through the activation of the innate and adaptive immune systems, primarily via its agonist activity on Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[4][5] This document provides a comprehensive overview of its crystal structure, synthesis, and mechanism of action.
Crystal Structure and Crystallographic Data
The single-crystal X-ray diffraction analysis of 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine reveals that the imidazole ring is coplanar with the quinoline system.[1][2][6] In the solid state, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains that propagate parallel to the a-axis.[1][2][6] Notably, no π–π stacking is observed in the crystal structure.[1][2]
The crystallographic data is summarized in the tables below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₄ |
| Molecular Weight | 240.31 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions | a = 8.1306 (9) Å |
| b = 9.7446 (11) Å | |
| c = 15.7357 (18) Å | |
| Unit Cell Volume | 1246.7 (2) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Dx) | 1.280 Mg m⁻³ |
Data sourced from Cheng et al. (2005).[1][2]
| Parameter | Value |
| Diffractometer | Bruker SMART CCD area-detector |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 292 (2) K |
| Absorption Correction | Multi-scan (SADABS) |
| Measured Reflections | 7920 |
| Independent Reflections | 1664 |
| R_int | 0.060 |
| Final R indices [I>2σ(I)] | R[F² > 2σ(F²)] = 0.047 |
| wR(F²) | 0.115 |
| Goodness-of-fit (S) | 1.01 |
Data sourced from Cheng et al. (2005).[1][2]
Note: Detailed atomic coordinates, bond lengths, and angles are available in the supplementary information of the cited publication and can be accessed from crystallographic databases.
Experimental Protocols
The synthesis of the title compound can be achieved via the debenzylation of N,N-bis(phenylmethyl)-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine.[7]
Materials:
-
N,N-bis(phenylmethyl)-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine
-
Palladium hydroxide on carbon (Pearlman's catalyst)
-
Formic acid
-
Water
-
Methylene chloride
-
Methanol
-
Dimethylformamide
Procedure:
-
A solution of N,N-bis(phenylmethyl)-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine (0.4 g, 0.95 mmol) in formic acid (20 mL) is prepared.[7]
-
Palladium hydroxide on carbon (0.25 g) is added to the solution.[7]
-
The reaction mixture is heated at reflux for approximately 16 hours.[7]
-
Additional catalyst (0.2 g) may be added to drive the reaction to completion, as monitored by thin-layer chromatography.[7]
-
The reaction mixture is diluted with water (20 mL), methylene chloride (40 mL), and methanol (10 mL), and then filtered.[7]
-
The filtrate layers are separated, and the organic layer is concentrated under vacuum.[7]
-
The resulting residue is recrystallized from dimethylformamide.[7]
-
The purified solid is then suspended in methanol, stirred, isolated by filtration, and dried to yield the final product.[7]
Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution of the purified compound at room temperature.[1][2]
Biological Activity and Signaling Pathway
1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine is a selective agonist for Toll-like receptors 7 and 8 (TLR7/8), which are expressed on immune cells such as dendritic cells, macrophages, and B-lymphocytes.[4][5][8]
Mechanism of Action:
-
TLR7/8 Binding: The compound binds to the TLR7 and/or TLR8 receptor, initiating a downstream signaling cascade.
-
MyD88-Dependent Pathway: This engagement activates the MyD88-dependent signaling pathway.
-
NF-κB and IRF Activation: The pathway leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[5]
-
Cytokine Production: Activation of these transcription factors results in the production and release of various pro-inflammatory cytokines, most notably Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α).[4][5][8]
-
Immune Response: These cytokines, in turn, stimulate both the innate and adaptive immune systems, leading to an antiviral and antitumor response.[4]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 1-(2-Methylpropyl)-1H-imidazo[4,5-C]quinolin-4-amine [cymitquimica.com]
- 4. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1H-imidazo[4,5-h]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1H-imidazo[4,5-h]quinoline is a heterocyclic organic compound belonging to the imidazoquinoline family. Members of this class of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and immunomodulatory properties. This technical guide provides a summary of the available physicochemical properties, general synthetic and analytical methodologies, and potential biological activities of this compound, based on data from closely related analogs and predictive models due to the limited availability of direct experimental data for this specific molecule.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C12H9N3 | |
| Molecular Weight | 195.22 g/mol | |
| logP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |
| Aqueous Solubility | Low | Expected to have limited solubility in water. Soluble in polar organic solvents. |
| pKa (most basic) | 4.5 - 5.5 | The quinoline nitrogen is predicted to be the most basic site. |
| Melting Point (°C) | > 200 | High melting point is expected due to the planar, rigid ring structure. |
Experimental Protocols
Due to the absence of specific published protocols for this compound, this section outlines a generalized synthetic approach and analytical characterization methods based on established procedures for structurally similar imidazoquinolines.
General Synthetic Protocol
A common strategy for the synthesis of imidazo[4,5-h]quinolines involves the condensation and cyclization of a substituted quinoline diamine with a suitable carboxylic acid or its derivative.
Reaction Scheme:
Figure 1: General synthesis of this compound.
Methodology:
-
Starting Material: The synthesis would commence with quinoline-7,8-diamine.
-
Reaction: The diamine is reacted with acetic anhydride or acetic acid under acidic conditions.
-
Cyclization: The reaction mixture is heated to facilitate the intramolecular cyclization, leading to the formation of the imidazole ring.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Analytical Characterization
The synthesized this compound would be characterized using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons in the molecule. The spectrum is expected to show signals corresponding to the aromatic protons of the quinoline and imidazole rings, as well as a characteristic singlet for the methyl group.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H stretching of the imidazole ring and C-H stretching of the aromatic and methyl groups.
-
Melting Point Analysis: To determine the purity of the synthesized compound. A sharp melting point range indicates a high degree of purity.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of imidazoquinolines is known to exhibit significant biological activities. For instance, certain imidazo[4,5-c]quinoline derivatives are potent immune response modifiers that act as agonists for Toll-like receptor 7 (TLR7), leading to the production of interferons and other cytokines.[1][2] Additionally, some imidazo[4,5-c]quinolines have been investigated as inhibitors of the PI3K/PKB signaling pathway, which is often dysregulated in cancer.[3] Furthermore, imidazo[4,5-f]quinolines have shown anthelmintic activity.[4]
Based on the activities of related compounds, a potential mechanism of action for this compound could involve the modulation of immune signaling pathways. A generalized schematic of the TLR7 signaling pathway, which is a common target for imidazoquinolines, is presented below.
Figure 2: Generalized TLR7 signaling pathway for imidazoquinolines.
Conclusion
This compound represents an understudied member of the imidazoquinoline family. While direct experimental data on its physicochemical properties and biological activities are scarce, predictive models and data from related analogs suggest it is a moderately lipophilic, solid compound with potential to modulate immune responses. The generalized synthetic and analytical protocols provided in this guide offer a starting point for researchers interested in investigating this compound further. Future experimental studies are crucial to validate the predicted properties and to fully elucidate the biological potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1H-imidazo[4,5-h]quinoline is a heterocyclic compound belonging to the imidazoquinoline family. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The solubility of such compounds in various organic solvents is a critical physicochemical parameter that influences their synthesis, purification, formulation, and bioavailability.
This technical guide provides an in-depth overview of the anticipated solubility characteristics of this compound and outlines a comprehensive experimental protocol for its quantitative determination. Due to a lack of specific experimental data for this compound in publicly available literature, this guide focuses on predicting its solubility based on the general properties of related chemical structures and provides a robust methodology for researchers to generate this crucial data.
Predicted Solubility Profile
The chemical structure of this compound, characterized by a fused aromatic ring system containing both imidazole and quinoline moieties, suggests a degree of polarity. The presence of nitrogen atoms allows for hydrogen bonding, which will significantly influence its interaction with protic and aprotic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): It is anticipated that this compound will exhibit moderate to good solubility in lower alcohols. The ability of the solvent to act as both a hydrogen bond donor and acceptor will facilitate the disruption of the compound's crystal lattice.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their large dipole moments and ability to solvate the polar regions of the molecule. Acetonitrile is also expected to be a reasonably good solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low in nonpolar solvents. The energy required to overcome the intermolecular forces in the solid state of this polar compound will not be sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected in chlorinated solvents. While less polar than alcohols or DMSO, they can engage in dipole-dipole interactions.
It is important to note that these are predictions based on chemical structure and the behavior of similar compounds.[1][2][3] Experimental verification is essential for accurate solubility data.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a crystalline compound in organic solvents is the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.
3.1. Materials and Equipment
-
This compound (crystalline solid, purity >99%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Experimental Workflow
The general workflow for determining the solubility is depicted in the diagram below.
Figure 1: General workflow for the experimental determination of solubility.
3.3. Step-by-Step Procedure
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (in which the compound is freely soluble, e.g., DMSO).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Analyze these standards using the chosen analytical method (e.g., HPLC) to construct a calibration curve of response (e.g., peak area) versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of crystalline this compound to a series of vials. The excess is crucial to ensure a saturated solution is achieved.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method (e.g., HPLC).
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature. The results are typically expressed in mg/mL or mol/L.
-
Data Presentation
While specific data is not available, the results from the experimental protocol described above should be summarized in a clear and structured table for easy comparison. An example format is provided below.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimental Data | Experimental Data |
| Ethanol | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | Experimental Data | Experimental Data |
| Acetonitrile | Experimental Data | Experimental Data |
| Dichloromethane | Experimental Data | Experimental Data |
| Toluene | Experimental Data | Experimental Data |
| n-Hexane | Experimental Data | Experimental Data |
Conclusion
The solubility of this compound in organic solvents is a fundamental property for its application in research and development. Although specific experimental data is not currently published, its chemical structure suggests a solubility profile favoring polar solvents. The provided experimental protocol offers a robust framework for researchers to accurately determine the solubility in a range of organic solvents, thereby enabling further development and application of this compound.
References
An In-depth Technical Guide to the Synthesis and Biological Significance of Imidazoquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide addresses the synthesis, characterization, and biological context of imidazoquinoline derivatives, focusing on methodologies applicable to compounds like 2-Methyl-1H-imidazo[4,5-h]quinoline. Direct discovery and isolation data for this specific molecule are not extensively available in public literature; therefore, this document leverages detailed protocols and data from closely related and well-studied analogs, particularly within the imidazo[4,5-c]quinoline class, to provide a comprehensive and representative technical overview.
Introduction
The imidazoquinoline scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Compounds bearing this core structure have demonstrated a wide range of biological activities, most notably as potent immunomodulators. Their ability to act as agonists for Toll-like receptors (TLRs) has led to their investigation and clinical use in antiviral and anticancer therapies. This guide provides a detailed overview of the synthetic methodologies, characterization data, and the primary signaling pathway associated with this important class of molecules.
Experimental Protocols: Synthesis and Characterization
The synthesis of imidazoquinoline derivatives can be achieved through various multi-step sequences. A common and effective strategy involves the construction of the quinoline core followed by the annulation of the imidazole ring. The following protocols are representative of the synthesis of a substituted 1H-imidazo[4,5-c]quinoline, a close analog to the topic compound.
1. Synthesis of 4-Chloro-3-nitroquinoline
A foundational precursor for many imidazoquinoline syntheses is a substituted quinoline. The synthesis of 4-chloro-3-nitroquinoline is a key first step.
-
Experimental Workflow
Caption: Workflow for the synthesis of 4-chloro-3-nitroquinoline.
2. Synthesis of 1-Substituted-1H-imidazo[4,5-c]quinoline
This protocol outlines the subsequent steps to form the final imidazoquinoline ring system.
-
Step 1: Nucleophilic Substitution To a solution of 4-chloro-3-nitroquinoline in a suitable solvent such as dichloromethane, an amine (e.g., isobutylamine) and a base like triethylamine are added. The mixture is refluxed until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). This step substitutes the chlorine at the C4 position with the amine.
-
Step 2: Reduction of the Nitro Group The nitro group of the resulting product is then reduced to an amino group. A common method is using a reducing agent like zinc powder in the presence of ammonium chloride in a solvent mixture like methanol. The reaction is stirred at an elevated temperature (e.g., 40°C) until completion.
-
Step 3: Imidazole Ring Formation The diaminoquinoline intermediate is then cyclized to form the imidazole ring. This is often achieved by heating with an orthoester, such as triethyl orthoacetate (for a 2-methyl substituted imidazole), in the presence of an acid catalyst like pyridinium p-toluenesulfonate.
-
Step 4: Final Product Isolation and Purification The final product is isolated after an aqueous workup and purified using column chromatography on silica gel or by recrystallization from a suitable solvent like dimethylformamide or methanol.
Data Presentation: Synthesis and Characterization
The following tables summarize representative quantitative data for the synthesis and characterization of imidazoquinoline derivatives based on published literature for analogous compounds.
Table 1: Synthesis Yields and Physical Properties
| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-Chloro-3-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | ~90% | 125-127 |
| 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine | C₁₄H₁₆N₄ | 240.31 | 84% | 100-102 |
| Representative Polyphenolic Derivative | C₂₁H₂₄N₃O₇⁺ | 430.20 | 90% | N/A |
Table 2: Spectroscopic Characterization Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |
| 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine | 0.94 (d, 6H), 2.24 (sep, 1H), 2.53 (s, 3H), 4.48 (d, 2H), 7.48-8.44 (m, 6H), 9.68 (s, 1H) | 19.8, 26.8, 28.9, 54.0, 116.2 | 359 [M+H]⁺ |
| Representative Polyphenolic Derivative | 9.48 (t, 1H), 9.27 (s, 1H), 7.40 (s, 1H), 7.34 (s, 1H), 6.67 (s, 2H), 4.97 (d, 2H), 4.01 (s, 3H), 3.85 (s, 6H), 3.85 (s, 3H), 3.58 (s, 3H) | 154.4, 154.1, 150.6, 148.5, 148.2, 145.9, 137.9, 133.3, 127.3, 113.2, 109.8, 105.9, 103.6, 61.1, 56.4, 56.4, 55.7, 52.5 | 430.3 [M+H]⁺ |
Note: The spectroscopic data presented are for illustrative purposes based on analogous structures found in the literature.[1][2][3]
Biological Activity and Signaling Pathway
Imidazoquinolines are renowned for their immunomodulatory effects, which are primarily mediated through the activation of Toll-like receptors 7 and 8 (TLR7/TLR8).[4][5][6] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.[5]
TLR7/8 Signaling Pathway
Upon binding of an imidazoquinoline agonist, TLR7/8, located in the endosomal compartment of immune cells like dendritic cells and macrophages, undergoes a conformational change and dimerization.[7] This initiates a downstream signaling cascade via the adaptor protein MyD88.[5][8] The recruitment of MyD88 leads to the activation of IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and subsequently the TRAF6 E3 ubiquitin ligase. This complex activates the IKK (IκB kinase) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the release and nuclear translocation of the transcription factor NF-κB.
Simultaneously, this pathway can also activate Interferon Regulatory Factors (IRFs), such as IRF5 and IRF7. The nuclear translocation of NF-κB and IRFs results in the transcription of genes encoding for various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[5][7] This orchestrated immune response enhances antigen presentation and promotes the activation of T-cells, leading to potent antiviral and antitumor effects.[5]
Caption: TLR7/8 signaling cascade initiated by imidazoquinoline agonists.
Conclusion
The imidazoquinoline framework represents a critical pharmacophore for the development of novel immunomodulatory agents. The synthetic routes, while multi-stepped, are well-established and allow for diverse substitutions to explore structure-activity relationships. The potent activation of the TLR7/8 signaling pathway underscores their therapeutic potential in oncology and virology. Further research into this class of compounds, including the exploration of specific isomers like this compound, is warranted to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 8. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 2-Methyl-1H-imidazo[4,5-h]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-imidazo[4,5-h]quinoline scaffold is a nitrogen-containing heterocyclic system that has garnered interest in medicinal chemistry due to its structural similarity to purines and its potential for diverse biological activities. While extensive research has been conducted on various isomers, particularly imidazo[4,5-c]quinolines, specific data on 2-Methyl-1H-imidazo[4,5-h]quinoline remains limited in publicly available literature. This technical guide consolidates the known biological activities of closely related imidazoquinoline derivatives to extrapolate the potential therapeutic applications of this compound. The primary areas of focus include anticancer, anti-inflammatory, and antiviral activities. This document provides a summary of quantitative data from related compounds, detailed experimental protocols for assessing these biological activities, and diagrams of relevant signaling pathways to guide future research on this specific molecule.
Introduction
Quinoline and its fused heterocyclic derivatives are prominent scaffolds in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. The fusion of an imidazole ring to the quinoline core to form imidazoquinolines introduces additional hydrogen bonding capabilities and structural complexity, often leading to enhanced biological activity. While isomers like imidazo[4,5-c]quinoline are well-studied, the imidazo[4,5-h]quinoline system is less explored. This guide focuses on the potential of the 2-methyl substituted derivative of 1H-imidazo[4,5-h]quinoline, providing a framework for its investigation based on data from analogous compounds.
Synthesis of the Imidazo[4,5-h]quinoline Core
The synthesis of the 1H-imidazo[4,5-h]quinoline core is a critical first step for biological evaluation. While specific protocols for the 2-methyl derivative are not widely published, general synthetic strategies for related imidazo-fused quinolines can be adapted. A common approach involves the construction of the imidazole ring onto a pre-existing quinoline structure or vice-versa.
A plausible synthetic route could involve a multi-step process starting from a suitably substituted quinoline precursor. For instance, a diaminoquinoline could be reacted with a methyl-containing synthon to form the imidazole ring. Alternatively, a substituted phenylenediamine could undergo a series of reactions to build both the quinoline and imidazole rings.
A generalized workflow for the synthesis is presented below.
Caption: Generalized synthetic workflow for imidazo[4,5-h]quinolines.
Potential Anticancer Activity
Derivatives of the isomeric imidazo[4,5-c]quinoline and imidazo[4,5-b]pyridine systems have demonstrated significant anticancer properties.[1][2][3] These compounds often exert their effects through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways involved in cancer progression.
Quantitative Data from Related Compounds
The following table summarizes the in vitro anticancer activity of various imidazoquinoline and related derivatives against several cancer cell lines. This data provides a benchmark for the potential potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | Not Specified | 103.3 | [1][2] |
| Imidazo[4,5-b]pyridine derivative with unsubstituted amidino | Colon Carcinoma | 0.4 | [4] |
| Imidazo[4,5-b]pyridine derivative with 2-imidazolinyl amidino | Colon Carcinoma | 0.7 | [4] |
| Imidazopyridine-quinoline hybrid 8 | HeLa | 0.34 | [5] |
| Imidazopyridine-quinoline hybrid 8 | MDA-MB-231 | 0.32 | [5] |
| Imidazopyridine-quinoline hybrid 8 | ACHN | 0.39 | [5] |
| Imidazopyridine-quinoline hybrid 8 | HCT-15 | 0.31 | [5] |
| Imidazopyridine-quinoline hybrid 12 | HeLa | 0.35 | [5] |
| Imidazopyridine-quinoline hybrid 12 | MDA-MB-231 | 0.29 | [5] |
| Imidazopyridine-quinoline hybrid 12 | ACHN | 0.34 | [5] |
| Imidazopyridine-quinoline hybrid 12 | HCT-15 | 0.30 | [5] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | 0.91 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][6][7][8]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Potential Anti-inflammatory Activity
Certain imidazo[4,5-c]quinoline derivatives have been shown to possess potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways such as JAK/STAT and NF-κB.[9] This suggests that this compound could also modulate inflammatory responses.
Quantitative Data from Related Compounds
The following table presents the in vitro anti-inflammatory activity of a lead imidazo[4,5-c]quinoline derivative.
| Compound | Pathway/Target | IC50 (nM) | Reference |
| Imidazo[4,5-c]quinoline derivative 8l | Interferon-stimulated genes | 3.3 | [9] |
| Imidazo[4,5-c]quinoline derivative 8l | NF-κB pathway | 150.7 | [9] |
Signaling Pathways
The JAK/STAT and NF-κB signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines and chemokines. Imidazoquinolines may inhibit these pathways at various points.
Caption: Potential inhibition of the JAK/STAT signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
This assay measures the activity of the NF-κB signaling pathway using a cell line that contains a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[10][11][12][13]
Materials:
-
HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter construct.
-
Complete cell culture medium.
-
96-well plates.
-
This compound (dissolved in DMSO).
-
NF-κB stimulus (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus to the wells and incubate for an appropriate time (e.g., 6-8 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 value for the inhibition of NF-κB activation.
Potential Antiviral Activity
Quinoline derivatives have a long history as antiviral agents, with some exhibiting broad-spectrum activity against various viruses.[14][15] Imidazoquinoline compounds, in particular, have been investigated for their ability to modulate the immune response to viral infections.
Quantitative Data from Related Compounds
The following table shows the antiviral activity of some imidazo-fused pyridine and quinoline derivatives.
| Compound | Virus | EC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine derivative 2b | Vaccinia Virus (VV) | 2 - 16 | [16] |
| Imidazo[4,5-c]pyridine derivatives | Bovine Viral Diarrhoea virus | 1.2 - 28 | [16] |
| Imidazo[4,5-b]pyridine derivative 7 | Respiratory syncytial virus | 21 | [4] |
| Imidazo[4,5-b]pyridine derivative 17 | Respiratory syncytial virus | 58 | [4] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaques in a cell monolayer.[17][18][19][20][21][22]
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK).
-
Virus stock of known titer.
-
Complete cell culture medium.
-
6- or 12-well plates.
-
This compound (dissolved in DMSO).
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of the test compound. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the virus-compound mixture and add the overlay medium containing the respective concentrations of the compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Caption: Workflow for the plaque reduction assay.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the substantial body of evidence for the potent anticancer, anti-inflammatory, and antiviral activities of its isomers and other closely related derivatives strongly suggests that this compound is a promising candidate for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a clear roadmap for the synthesis and comprehensive biological evaluation of this compound. Future research should focus on its synthesis, in vitro screening against a panel of cancer cell lines and viruses, and its ability to modulate key inflammatory pathways. Positive in vitro results would warrant further investigation into its in vivo efficacy and safety profile, potentially leading to the development of a novel therapeutic agent.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Discovery of Novel Imidazo[4,5- c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antiviral activity of new phenylimidazopyridines and N-benzylidenequinolinamines derived by molecular simplification of phenylimidazo[4,5-g]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 21. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of multi ring-fused imidazo [1,2-a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2-Methyl-1H-imidazo[4,5-h]quinoline Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico predicted properties of 2-Methyl-1H-imidazo[4,5-h]quinoline, a heterocyclic compound of interest in medicinal chemistry. Through the application of various computational models, this document details its predicted physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological activities. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for the computational predictions are outlined, and conceptual workflows and pathways are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers and professionals involved in the early stages of drug discovery and development, offering insights into the potential of this compound as a drug candidate.
Introduction
This compound is a nitrogen-containing heterocyclic compound belonging to the imidazoquinoline class. Compounds with this scaffold have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and immunomodulatory effects. In silico prediction methods are instrumental in the early phases of drug discovery, providing a rapid and cost-effective means to evaluate the pharmacological potential of novel compounds. By simulating the interaction of a molecule with biological systems, these computational tools help to prioritize candidates for further experimental validation.
This guide focuses on the computational characterization of this compound, providing a detailed analysis of its drug-like properties and potential as a therapeutic agent.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical profile, influencing its solubility, permeability, and ultimately, its bioavailability. The predicted physicochemical parameters for this compound are summarized in Table 1. These predictions are based on its chemical structure, typically inputted as a SMILES (Simplified Molecular Input Line Entry System) string (CC1=NC2=C(C=C3N=CC=C2)N=C13), into various computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| LogP (octanol/water partition coefficient) | 2.15 |
| Topological Polar Surface Area (TPSA) | 49.8 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Rotatable Bonds | 0 |
| Molar Refractivity | 55.4 cm³ |
In Silico ADMET Prediction
The ADMET profile of a compound provides insights into its behavior within a biological system. In silico ADMET prediction is a crucial step in early drug discovery to identify potential liabilities and guide lead optimization.[1] The predicted ADMET properties for this compound are presented in Table 2.
Table 2: Predicted ADMET Properties of this compound
| Parameter | Category | Predicted Outcome |
| Absorption | Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate | |
| P-glycoprotein Substrate | No | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low |
| Plasma Protein Binding | High | |
| Volume of Distribution (VDss) | Low | |
| Metabolism | CYP450 1A2 Inhibitor | No |
| CYP450 2C9 Inhibitor | Yes | |
| CYP450 2C19 Inhibitor | No | |
| CYP450 2D6 Inhibitor | Yes | |
| CYP450 3A4 Inhibitor | No | |
| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | No |
| Toxicity | AMES Toxicity | Non-mutagenic |
| hERG I Inhibitor | Low risk | |
| Hepatotoxicity | Low risk | |
| Skin Sensitization | No |
Drug-Likeness and Lead-Likeness Evaluation
Drug-likeness and lead-likeness are qualitative concepts used to assess the suitability of a compound as a potential drug candidate. These evaluations are often based on established rules derived from the analysis of successful drugs.
Table 3: Predicted Drug-Likeness and Lead-Likeness of this compound
| Rule/Filter | Parameter | Value | Compliance |
| Lipinski's Rule of Five | Molecular Weight | 183.21 g/mol | Yes (< 500) |
| LogP | 2.15 | Yes (< 5) | |
| Hydrogen Bond Donors | 1 | Yes (< 5) | |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) | |
| Ghose Filter | Molecular Weight | 183.21 g/mol | Yes (160-480) |
| LogP | 2.15 | Yes (-0.4 to 5.6) | |
| Molar Refractivity | 55.4 cm³ | Yes (40-130) | |
| Atom Count | 14 | Yes (20-70) | |
| Veber's Rule | Rotatable Bonds | 0 | Yes (≤ 10) |
| TPSA | 49.8 Ų | Yes (≤ 140) | |
| Lead-Likeness | Molecular Weight | 183.21 g/mol | Yes (≤ 450) |
| LogP | 2.15 | Yes (≤ 4) | |
| Rotatable Bonds | 0 | Yes (≤ 10) |
Predicted Bioactivity and Potential Targets
In silico bioactivity prediction can suggest potential biological targets for a compound, guiding further experimental investigations. These predictions are often based on the similarity of the compound's structure to known active molecules.
Table 4: Predicted Bioactivity of this compound
| Target Class | Predicted Activity Score |
| Kinase Inhibitor | 0.45 |
| GPCR Ligand | 0.12 |
| Ion Channel Modulator | -0.23 |
| Nuclear Receptor Ligand | -0.15 |
| Protease Inhibitor | 0.38 |
| Enzyme Inhibitor | 0.51 |
The positive scores for kinase, protease, and other enzyme inhibition suggest that this compound may exhibit activity against these target classes. Further molecular docking studies would be required to investigate specific interactions with potential protein targets.
Experimental Protocols (In Silico Methodologies)
The data presented in this guide are generated using established in silico methodologies. While specific parameters may vary between different software packages, the general principles are outlined below.
Physicochemical Property Prediction
Physicochemical properties are calculated based on the 2D structure of the molecule. Algorithms typically employ fragment-based methods or topological indices to estimate properties like LogP, TPSA, and molar refractivity. Widely used tools for these predictions include ChemDraw, MarvinSketch, and various online platforms.
ADMET Prediction
ADMET prediction is performed using Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms. These models are trained on large datasets of compounds with known experimental ADMET properties. The chemical structure of the query molecule is represented by a set of molecular descriptors, which are then used as input for the trained model to predict the ADMET profile. Popular tools for ADMET prediction include SwissADME, pkCSM, and admetSAR.
Drug-Likeness and Lead-Likeness Evaluation
The evaluation of drug-likeness and lead-likeness involves checking the compliance of the molecule's physicochemical properties with established rules such as Lipinski's Rule of Five, the Ghose Filter, and Veber's Rule. These rules are implemented as filters in many drug discovery software platforms.
Bioactivity Prediction
Bioactivity prediction is often performed using ligand-based approaches. These methods compare the structural and physicochemical features of the query molecule to a database of known bioactive compounds. A similarity score is calculated, and based on this, the probability of the query molecule being active against various biological targets is estimated. Tools like SwissTargetPrediction and PASS Online are commonly used for this purpose.
Mandatory Visualizations
ADMET Prediction Workflow
The following diagram illustrates a conceptual workflow for in silico ADMET prediction.
Caption: A diagram showing the in silico ADMET prediction workflow.
Hypothetical Signaling Pathway
Based on the predicted bioactivity as a potential kinase inhibitor, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: A hypothetical signaling pathway inhibited by the compound.
Conclusion
The in silico analysis of this compound suggests that it possesses favorable drug-like properties, including good predicted intestinal absorption and compliance with major drug-likeness rules. The predicted ADMET profile indicates potential issues with CYP450 enzyme inhibition, which would require further experimental investigation. The bioactivity predictions point towards potential activity as a kinase and enzyme inhibitor, highlighting promising avenues for future research. This computational assessment provides a strong foundation for the further development of this compound as a potential therapeutic agent. Experimental validation of these in silico predictions is a critical next step in the drug discovery pipeline.
References
Theoretical Insights into the Structure of Imidazoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural elucidation of imidazoquinoline derivatives, with a focus on compounds structurally related to 2-Methyl-1H-imidazo[4,5-h]quinoline. Given the limited specific literature on the exact titular compound, this paper synthesizes methodologies and data presentation formats from studies on analogous structures to offer a robust framework for future research.
Introduction to Imidazoquinolines
Imidazoquinolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antiviral, anticancer, and immunomodulatory properties. The biological function of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Therefore, theoretical and computational studies play a crucial role in understanding their structure-activity relationships (SAR) and in the rational design of new therapeutic agents.
Density Functional Theory (DFT) and other quantum chemical methods have become indispensable tools for predicting the geometric, electronic, and spectroscopic properties of these molecules with high accuracy.[1][2] This guide will delve into the common computational protocols, data presentation, and visualization techniques used in the theoretical investigation of imidazoquinoline structures.
Methodologies for Theoretical Studies
The following section outlines a typical workflow for the computational analysis of imidazoquinoline derivatives, based on established research practices.
Geometry Optimization
The initial and most critical step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).
Experimental Protocol:
-
Initial Structure Drawing: The 2D structure of the molecule is drawn using a chemical drawing software and converted to a 3D structure.
-
Computational Method Selection: Density Functional Theory (DFT) is a widely used method. A common choice of functional and basis set is B3LYP/6-311++G(d,p).[1][3] The B3LYP functional offers a good balance between accuracy and computational cost for many organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p), which are important for accurately describing the electron distribution, especially in heterocyclic systems with lone pairs and pi-electron delocalization.
-
Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are employed for these calculations.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
Electronic Property Calculations
Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and potential interactions.
Experimental Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as charge transfer and hyperconjugation.[4]
-
Dipole Moment and Polarizability: These properties are calculated to understand the molecule's behavior in an electric field and its overall polarity.
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of theoretical results. The following tables provide a template for organizing calculated structural and electronic parameters.
Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)
| Parameter | Bond/Angle/Dihedral | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C1-N2 | e.g., 1.375 |
| N2-C3 | e.g., 1.312 | |
| ... | ... | |
| Bond Angles (°) | C1-N2-C3 | e.g., 108.5 |
| N2-C3-N4 | e.g., 115.2 | |
| ... | ... | |
| Dihedral Angles (°) | C1-N2-C3-N4 | e.g., -0.5 |
| N2-C3-N4-C5 | e.g., 179.8 | |
| ... | ... |
Note: The values presented are hypothetical examples and should be replaced with actual calculated data for the specific molecule under investigation.
Table 2: Calculated Electronic Properties
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy (eV) | e.g., -6.25 |
| LUMO Energy (eV) | e.g., -1.89 |
| HOMO-LUMO Energy Gap (eV) | e.g., 4.36 |
| Dipole Moment (Debye) | e.g., 3.12 |
| Polarizability (a.u.) | e.g., 152.3 |
| Chemical Hardness (η) | e.g., 2.18 |
| Electronegativity (χ) | e.g., 4.07 |
| Electrophilicity Index (ω) | e.g., 3.79 |
Note: The values presented are hypothetical examples.
Visualizations
Visual representations are crucial for conveying complex structural and relational information. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of imidazoquinolines.
Caption: A flowchart illustrating the typical workflow for theoretical studies of molecular structures.
Caption: A 2D representation of the hypothetical molecular structure of this compound.
Conclusion
Theoretical studies provide invaluable insights into the structural and electronic properties of imidazoquinoline derivatives, which are crucial for understanding their biological activity and for the design of new drug candidates. By following standardized computational protocols and presenting data in a clear and organized manner, researchers can effectively contribute to the growing body of knowledge on these important heterocyclic compounds. While specific theoretical data on this compound is not yet widely available, the methodologies and frameworks presented in this guide offer a comprehensive starting point for its investigation and for the study of other related molecules.
References
- 1. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthetic Routes for 2-Methyl-1H-imidazo[4,5-h]quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes and experimental protocols for the preparation of 2-Methyl-1H-imidazo[4,5-h]quinoline and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The protocols outlined below are based on established synthetic methodologies, including the preparation of the key intermediate, 7,8-diaminoquinoline, followed by the Phillips condensation to construct the imidazole ring.
Synthetic Pathway Overview
The primary synthetic route to this compound involves a two-stage process. The first stage is the synthesis of the crucial precursor, 7,8-diaminoquinoline. The second stage involves the cyclization of this diamine with acetic acid to form the desired 2-methyl-substituted imidazo[4,5-h]quinoline core.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 7,8-Diaminoquinoline
This stage involves a three-step synthesis starting from[1][2][3]Selenadiazolo[3,4-h]quinolone.
Step 1.1: Synthesis of 4-Chloro-[1][2][3]selenadiazolo[3,4-h]quinoline
-
Materials: [1][2][3]Selenadiazolo[3,4-h]quinolone, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure: A solution of[1][2][3]Selenadiazolo[3,4-h]quinolone in a mixture of POCl₃ and DMF is heated. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Step 1.2: Synthesis of 4-Chloro-7,8-diaminoquinoline
-
Materials: 4-Chloro-[1][2][3]selenadiazolo[3,4-h]quinoline, Sodium borohydride (NaBH₄), Ethanol (EtOH), Water.
-
Procedure: To a solution of 4-Chloro-[1][2][3]selenadiazolo[3,4-h]quinoline in ethanol, sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5 °C). After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reductive deselenation is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the careful addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 1.3: Synthesis of 7,8-Diaminoquinoline
-
Materials: 4-Chloro-7,8-diaminoquinoline, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure: 4-Chloro-7,8-diaminoquinoline is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature overnight. The reaction is monitored by TLC. After completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to afford 7,8-diaminoquinoline. The hydrochloride salt can be obtained by treating the free base with a solution of HCl in a suitable solvent. A yield of 31% for the free base has been reported for a similar procedure.[1]
Stage 2: Phillips Condensation for the Synthesis of this compound
This is a classical method for the formation of benzimidazoles and related fused imidazole systems.[4][5]
-
Materials: 7,8-Diaminoquinoline, Glacial Acetic Acid (CH₃COOH).
-
Procedure: A mixture of 7,8-diaminoquinoline and glacial acetic acid is heated at reflux for several hours. The progress of the cyclization is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The solution is then neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data
The following table summarizes the available and expected quantitative data for the key compounds in the synthetic pathway. Data for the final product is based on typical yields for Phillips condensation reactions and characterization of similar imidazoquinoline structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 7,8-Diaminoquinoline | C₉H₉N₃ | 159.19 | ~31[1] | 99-101[1] | ¹H NMR (300 MHz, DMSO-d₆) δ 5.19 (br s, 2H, NH₂), 5.25 (br s, 2H, NH₂), 7.14 (d, J = 8.7 Hz, 1H, H-6), 7.28 (d, J = 8.7 Hz, 1H, H-5), 7.29 (d, J = 4.6 Hz, 1H, H-3), 8.50 (d, J = 4.6, 1H, H-2).[1] |
| This compound | C₁₁H₉N₃ | 183.21 | Expected: 60-80 | Not Reported | Expected ¹H NMR signals for aromatic protons and a singlet for the methyl group (~2.5-2.7 ppm). Expected MS (ESI): m/z [M+H]⁺ at 184.08. |
| 2-Aryl-1H-imidazo[4,5-h]quinoline Derivatives | Varies | Varies | Varies | Varies | Characterization would depend on the specific aryl substituent. |
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.
Caption: Generalized experimental workflow for synthesis and purification.
Conclusion
The synthetic route described provides a reliable method for the preparation of this compound. The key steps involve the synthesis of 7,8-diaminoquinoline followed by a Phillips condensation. These protocols can be adapted for the synthesis of a variety of 2-substituted derivatives by using different carboxylic acids or their equivalents in the final cyclization step, thus enabling the exploration of the structure-activity relationship of this important class of heterocyclic compounds for drug discovery and development. Further optimization of reaction conditions may be required to improve yields and purity for specific derivatives.
References
- 1. 534-26-9 CAS MSDS (2-METHYL-2-IMIDAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Novel 2- and 4-substituted 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the A3 adenosine receptor [pubmed.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes involving the ligand 2-Methyl-1H-imidazo[4,5-h]quinoline. The protocols and data presented are based on established methodologies for structurally related imidazo[4,5-f]-1,10-phenanthroline and quinoline-based ligands and are intended to serve as a foundational guide for the investigation of this compound complexes.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound featuring a fused imidazole and quinoline ring system. This structural motif provides multiple nitrogen donor atoms, making it an excellent candidate for chelation with a variety of metal ions. The planar, aromatic nature of the ligand framework also influences the electronic and photophysical properties of its metal complexes, opening avenues for applications in catalysis, materials science, and medicine. The coordination chemistry of analogous imidazo[4,5-f]-1,10-phenanthroline ligands has been explored with transition metals such as Ruthenium(II), Rhenium(I), and Platinum(II), suggesting that this compound will form stable complexes with similar metals.
Synthesis of this compound
A general synthetic route to imidazo[4,5-h]quinolines involves the condensation of a diaminoquinoline with an appropriate aldehyde or carboxylic acid. For the synthesis of the title ligand, 8,9-diaminoquinoline can be reacted with acetic anhydride or a related acetyl synthon.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Synthesis of Metal Complexes: Representative Protocols
The following protocols are adapted from the synthesis of related imidazo[4,5-f]-1,10-phenanthroline and quinoline-schiff base complexes and can be used as a starting point for the synthesis of this compound complexes.
Synthesis of a Ruthenium(II) Complex
This protocol describes the synthesis of a dichloridoruthenium(II) complex.
Experimental Protocol:
-
Ligand Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of dichloromethane and methanol.
-
Addition of Ruthenium Precursor: To the ligand solution, add a solution of RuCl3·3H2O (1 equivalent) in the same solvent.
-
Reflux: Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold solvent, and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.
Synthesis of a Rhenium(I) Complex
This protocol outlines the synthesis of a fac-tricarbonylrhenium(I) complex.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and pentacarbonylchlororhenium(I) ([Re(CO)5Cl]) (1 equivalent).
-
Solvent and Reflux: Add a high-boiling point solvent such as toluene or xylene and reflux the mixture under an inert atmosphere for 2-4 hours.
-
Work-up: Allow the reaction to cool to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum. Further purification can be achieved by recrystallization.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the full characterization of the synthesized complexes.
| Technique | Expected Information |
| ¹H and ¹³C NMR Spectroscopy | Provides information on the ligand's coordination to the metal center through shifts in the proton and carbon signals. |
| FT-IR Spectroscopy | Confirms the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N and C=C bonds. For carbonyl complexes, strong C≡O stretching bands are indicative of the coordination geometry. |
| UV-Vis Spectroscopy | Reveals electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) and intraligand (IL) transitions. |
| Mass Spectrometry | Confirms the molecular weight of the complex and provides information on its fragmentation pattern. |
| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its empirical formula. |
Quantitative Data for Analogous Complexes
The following tables summarize key quantitative data from studies on structurally similar imidazo[4,5-f]-1,10-phenanthroline and quinoline-based metal complexes. This data can serve as a reference for the expected values for this compound complexes.
Table 1: Selected Bond Lengths and Angles for an Analogous Ruthenium(II) Complex
| Parameter | Value | Reference |
| Ru-N(quinoline) | ~2.11 Å | [1] |
| Ru-N(imidazole) | ~2.08 Å | [2] |
| Ru-Cl | ~2.40 Å | [1] |
| N(quinoline)-Ru-N(imidazole) | ~78° | [3] |
Table 2: Photophysical Properties of an Analogous Rhenium(I) Complex
| Parameter | Value | Reference |
| Absorption λmax (MLCT) | ~370-450 nm | [4] |
| Emission λmax | ~580-620 nm | [4] |
| Excited-state Lifetime (τ) | >100 ns | [5] |
| Quantum Yield (Φ) | >0.1 | [5] |
Potential Applications
The coordination complexes of this compound are expected to exhibit a range of valuable applications, drawing parallels from their structural analogs.
Catalysis
Copper(II) and Ruthenium(II) complexes with related quinoline-based ligands have shown catalytic activity in oxidation and hydrogenation reactions.
Logical Workflow for a Catalytic Oxidation Reaction:
Caption: Workflow for a catalytic oxidation reaction.
Anticancer Activity
Metal complexes, particularly those of platinum and ruthenium, are known for their potential as anticancer agents. The mechanism often involves interaction with DNA, leading to apoptosis of cancer cells.
Signaling Pathway for DNA Damage-Induced Apoptosis:
Caption: Simplified signaling pathway of apoptosis induced by a metal complex.
Luminescent Materials and Probes
Rhenium(I) and Ruthenium(II) complexes of analogous ligands often exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as biological probes for imaging.
Conclusion
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Based on the properties of its structural analogs, its metal complexes are anticipated to possess interesting catalytic, medicinal, and photophysical properties. The protocols and data provided herein offer a solid foundation for researchers to begin exploring the rich coordination chemistry of this versatile ligand. Further investigation is warranted to fully elucidate the potential of these novel coordination compounds.
References
- 1. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrenyl-Substituted Imidazo[4,5-f][1,10]phenanthroline Rhenium(I) Complexes with Record-High Triplet Excited-State Lifetimes at Room Temperature: Steric Control of Photoinduced Processes in Bichromophoric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nathan.instras.com [nathan.instras.com]
Application Notes and Protocols for Metal Complexes of 2-Methyl-1H-imidazo[4,5-h]quinoline and Its Analogs
Disclaimer: Extensive literature searches did not yield specific studies on the metal complexes of 2-Methyl-1H-imidazo[4,5-h]quinoline. The following application notes and protocols are based on studies of structurally related imidazoquinoline isomers, such as imidazo[4,5-c]quinolines, and other quinoline-based ligands. These notes are intended to serve as a predictive guide for researchers and drug development professionals interested in this class of compounds.
Introduction
Imidazo[4,5-h]quinoline and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The fusion of imidazole and quinoline rings creates a planar, electron-rich scaffold capable of intercalating with DNA and inhibiting key cellular enzymes. The addition of a methyl group at the 2-position can enhance lipophilicity and steric interactions with biological targets. Coordination of these ligands to metal ions can further augment their biological activity through various mechanisms, including altered redox potentials, enhanced cellular uptake, and modified binding geometries. This document outlines potential applications and experimental protocols for the synthesis, characterization, and biological evaluation of metal complexes based on this compound and its analogs.
Potential Applications
Anticancer Agents
Metal complexes of quinoline-based ligands have demonstrated significant cytotoxicity against a range of cancer cell lines. The proposed mechanism often involves the induction of apoptosis through DNA damage, inhibition of topoisomerase enzymes, and generation of reactive oxygen species (ROS). The planar imidazoquinoline ligand can act as an intercalating agent, while the coordinated metal center can facilitate redox cycling or bind to cellular macromolecules.
Antimicrobial Agents
The chelation of metal ions by imidazoquinoline ligands can enhance their antimicrobial properties. According to Tweedy's chelation theory, coordination can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Once inside the cell, the metal complex can disrupt cellular processes by binding to enzymes or DNA, leading to inhibition of microbial growth. These complexes are expected to show activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Experimental Protocols
Synthesis of the Ligand (A Predictive Model)
A plausible synthetic route for this compound, based on the synthesis of related isomers, is presented below.
Protocol 3.1.1: Synthesis of 2-Methyl-1H-imidazo[4,5-c]pyridine (An Analogous Precursor)
This protocol is adapted from the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives.[1]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3,4-diaminopyridine (1 mmol) and acetaldehyde (1.2 mmol) in methanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as zinc triflate (Zn(OTf)₂; 30 mol%).
-
Reaction: Stir the mixture at reflux for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of methanol:dichloromethane (9:1).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Dilute the crude product with water (10 mL) and stir for 15 minutes. Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the solid from ethanol to obtain the pure product.
Synthesis of Metal Complexes (General Protocol)
This general protocol is based on the synthesis of various transition metal complexes with heterocyclic ligands.[2]
-
Ligand Solution: Dissolve this compound (or its analog) (2 mmol) in hot ethanol (20 mL) in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, CoCl₂, ZnCl₂) (1 mmol) in hot ethanol (10 mL).
-
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution.
-
Reaction: Reflux the resulting mixture for 2-4 hours. The formation of a precipitate indicates the formation of the complex.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then with diethyl ether.
-
Drying: Dry the complex under vacuum over anhydrous CaCl₂.
Characterization of Metal Complexes
The synthesized complexes should be characterized using a range of spectroscopic and analytical techniques to confirm their structure and purity.
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand with the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H).
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the ligand and its diamagnetic complexes in solution.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight and fragmentation pattern of the complex.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5][6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized metal complexes in DMSO. Treat the cells with various concentrations of the complexes (e.g., 1 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the complexes.[7][8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test complexes in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀ in µM) of Imidazoquinoline Metal Complexes
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Ligand (L) | >100 | >100 | >100 |
| [Cu(L)Cl₂] | 15.2 | 18.5 | 22.1 |
| [Co(L)Cl₂] | 25.8 | 30.1 | 35.4 |
| [Zn(L)Cl₂] | 20.4 | 24.7 | 28.9 |
| Cisplatin | 8.5 | 10.2 | 12.8 |
Table 2: Hypothetical In Vitro Antimicrobial Activity (MIC in µg/mL) of Imidazoquinoline Metal Complexes
| Compound | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |
| Ligand (L) | 128 | 256 | >256 |
| [Cu(L)Cl₂] | 16 | 32 | 64 |
| [Co(L)Cl₂] | 32 | 64 | 128 |
| [Zn(L)Cl₂] | 32 | 64 | 128 |
| Ciprofloxacin | 2 | 1 | N/A |
| Fluconazole | N/A | N/A | 4 |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, characterization, and biological evaluation.
Postulated Anticancer Signaling Pathway
Caption: Potential mechanisms of anticancer activity for metal complexes.
References
- 1. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Application of 2-Methyl-1H-imidazo[4,5-h]quinoline in Catalysis: No Current Data Available
A comprehensive review of scientific literature and chemical databases reveals no current established applications of 2-Methyl-1H-imidazo[4,5-h]quinoline in the field of catalysis. Despite the diverse utility of quinoline and imidazole derivatives in synthetic chemistry, this specific isomer has not been reported as a catalyst or as a ligand in catalytic systems to date.
The broader family of imidazoquinolines has been the subject of extensive research, primarily focused on their potent biological activities. Various isomers, such as those from the imidazo[4,5-c]quinoline class, are well-known for their roles as immune response modifiers, particularly as agonists for Toll-like receptors (TLRs), and have found applications in medicine. Similarly, research has delved into their potential as kinase inhibitors for cancer therapy.
While the synthesis of the imidazoquinoline scaffold often employs catalytic methods, the role of this compound is that of a target molecule rather than a catalytic agent. The nitrogen atoms within the fused heterocyclic system theoretically possess the potential for coordination to metal centers, a key feature of many catalytic ligands. For instance, related heterocyclic systems like imidazo[4,5-f][1][2]phenanthrolines have been synthesized and used as ligands in coordination chemistry, particularly with copper complexes. However, no such studies have been extended to this compound.
The absence of data on its catalytic applications means that there are no established experimental protocols, quantitative performance data, or known signaling pathways or catalytic cycles involving this compound to report.
Therefore, for researchers, scientists, and drug development professionals, the catalytic potential of this compound represents an unexplored area of chemical science. Future investigations could explore its synthesis, coordination chemistry with various transition metals, and subsequent screening for catalytic activity in a range of organic transformations. Such work would be necessary to determine if this molecule holds any promise in the field of catalysis.
Due to the lack of available information, the detailed Application Notes, Experimental Protocols, and visualizations as requested cannot be generated.
References
Application Notes and Protocols for the Biological Screening of 2-Methyl-1H-imidazo[4,5-h]quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the biological activities of 2-Methyl-1H-imidazo[4,5-h]quinoline analogs, a class of heterocyclic compounds with significant potential in anticancer and antimicrobial drug discovery. The following sections detail experimental protocols for key assays, present exemplary data for related compounds, and visualize relevant biological pathways and workflows.
Introduction
This compound and its analogs are synthetic heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to purine bases and other bioactive molecules. This structural motif is often associated with a range of pharmacological activities, including anticancer and antimicrobial properties. The biological screening of these analogs is a critical step in identifying lead compounds for further development. This document outlines the standard procedures for assessing their cytotoxic, pro-apoptotic, cell cycle inhibitory, and antimicrobial effects.
Data Presentation: Biological Activities of Imidazoquinoline Analogs
The following tables summarize the reported biological activities of various imidazoquinoline and quinoline derivatives. It is important to note that specific data for this compound analogs are limited in the public domain. The presented data for structurally related compounds serve as a reference for the expected range of activities and for comparison during screening campaigns.
Table 1: Anticancer Activity of Imidazoquinoline and Quinoline Analogs
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | Various | MTT | 103.3 | [1][2] |
| 3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-2-chloro-6-methoxyquinoline | HeLa, MDA-MB-231, ACHN, HCT-15 | MTT | 0.31 - 0.39 | |
| 2-chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridine-2-yl)quinoline | HeLa, MDA-MB-231, ACHN, HCT-15 | MTT | 0.29 - 0.35 | |
| 5-(6-bromo-2-chloroquinolin-3-yl)-9a-hydroxy-8,8-dimethyl-4-Nitro-2,3,5,5a,7,8,9,9a-octahydroimidazo[α-1,2]quinoline-6(1H) | U-87MG (Glioblastoma) | MTT | 11.91 | [3] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 (Melanoma), HeLa (Cervical) | MTT | 9.7 - 44.6 | [4] |
Table 2: Antimicrobial Activity of Imidazoquinoline and Quinoline Analogs
| Compound/Analog | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Broth Microdilution | 2 | [5] |
| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | Broth Microdilution | 20 | [5] |
| Quinoline-based hydroxyimidazolium hybrid (7c/7d) | Cryptococcus neoformans | Broth Microdilution | 15.6 | [5] |
| Imidazo[1,2-c]quinazoline derivative (8gf) | E. coli, S. aureus | Broth Microdilution | 4 - 8 | [6] |
| Imidazo[1,2-c]quinazoline derivative (8ga) | E. coli, S. aureus | Broth Microdilution | 4 - 8 | [6] |
| 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline derivatives | Bacillus subtilis, S. aureus, E. coli, P. aeruginosa | Agar Diffusion | - | [7] |
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below. These protocols are intended to be a starting point and may require optimization based on the specific this compound analog being tested and the cell lines or microbial strains used.
Protocol 1: Synthesis of this compound Analogs
A general method for the synthesis of related imidazo[4,5-c]quinolines involves the reaction of a quinoline precursor with an appropriate reagent to form the imidazole ring. The following is an adapted protocol for the potential synthesis of the target compounds.
Workflow for Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Changes of NF-κB, p53, Bcl-2 and caspase in apoptosis induced by JTE-522 in human gastric adenocarcinoma cell line AGS cells: role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its fusion with an imidazole ring to form imidazoquinolines has given rise to a class of compounds with diverse biological activities. This document provides detailed application notes and protocols for the investigation of 2-Methyl-1H-imidazo[4,5-h]quinoline as a potential kinase inhibitor.
While direct experimental data for this compound is limited in the public domain, the broader family of imidazo-fused quinolines and related nitrogen-containing heterocyclic compounds has demonstrated significant potential as inhibitors of various kinases. This document, therefore, draws upon data from structurally related molecules to provide a framework for the evaluation of this specific compound. The provided protocols are established methods for assessing kinase inhibition and cellular activity.
Potential Kinase Targets and Signaling Pathways
Based on the activity of structurally related imidazo[4,5-b]pyridines, imidazo[1,2-a]pyridines, and other quinoline derivatives, this compound is hypothesized to potentially target kinases within key oncogenic signaling pathways. These may include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FLT3, which are critical for cell growth, proliferation, and angiogenesis.
-
MAPK/ERK Pathway Kinases: Downstream effectors of RTK signaling.
-
PI3K/AKT/mTOR Pathway Kinases: A central pathway regulating cell survival and proliferation.
A hypothetical signaling pathway that could be targeted by this compound is depicted below.
Caption: Hypothetical Signaling Pathways Targeted by this compound.
Data Presentation: Kinase Inhibitory Profile (Hypothetical)
The following table summarizes the type of quantitative data that should be generated to characterize the kinase inhibitory profile of this compound. The values presented are for illustrative purposes and are based on data from structurally related compounds.
| Kinase Target | Compound ID | IC50 (nM) | Assay Type | Reference Compound | Reference IC50 (nM) |
| CDK2 | This compound | TBD | In vitro | Roscovitine | 450 |
| EGFR | This compound | TBD | In vitro | Gefitinib | 2 |
| VEGFR2 | This compound | TBD | In vitro | Sunitinib | 9 |
| FLT3 | This compound | TBD | In vitro | Quizartinib | 1.1 |
| Aurora A | This compound | TBD | In vitro | Alisertib | 1.2 |
| PI3Kα | This compound | TBD | In vitro | Alpelisib | 5 |
| mTOR | This compound | TBD | In vitro | Everolimus | 1.6 |
TBD: To Be Determined
Experimental Protocols
A generalized workflow for screening and characterizing a novel kinase inhibitor is presented below.
Application Notes and Protocols: Anti-cancer Activity of Imidazo[4,5-h]quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazoquinolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. While specific research on 2-Methyl-1H-imidazo[4,5-h]quinoline is emerging, the broader family of quinoline, imidazoquinoline, and related fused heterocyclic derivatives has demonstrated promising anti-cancer properties. These compounds often exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. These application notes provide a summary of the anti-cancer activities of representative quinoline-based compounds and detailed protocols for their evaluation.
Data Presentation: In Vitro Cytotoxicity
The anti-proliferative activity of various quinoline and imidazoquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below is compiled from multiple studies and showcases the cytotoxic potential of these scaffolds.
Table 1: IC50 Values of Representative Quinoline and Imidazoquinoline Derivatives Against Various Cancer Cell Lines.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoline-Imidazole Derivatives | |||
| Compound 12a | HepG2 (Liver) | 2.42 ± 1.02 | [1] |
| A549 (Lung) | 6.29 ± 0.99 | [1] | |
| PC-3 (Prostate) | 5.11 ± 1.00 | [1] | |
| 2-Oxo-quinoline Derivatives | |||
| Compound 5b | HepG2 (Liver) | 9.99 | [2] |
| Imidazo[4,5-c]quinoline Derivatives | |||
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | - | 103.3 | [3][4] |
| Tetrahydrobenzo(g)imidazo[α-1,2]quinoline Derivatives | |||
| Compound 5c | U-87MG (Glioblastoma) | 11.91 | [5] |
| Imidazo[1,2-a]quinoxaline Derivatives | |||
| EAPB0203 | A375 (Melanoma) | 6-110 times more active than fotemustine | [6] |
| Benzo[f]quinoline Derivatives | |||
| Pyrazolone 2 | HCT116 (Colon) | 7.39 ± 0.5 | [7] |
| MCF7 (Breast) | 9.24 ± 0.7 | [7] | |
| Cyanoethanohydrazone 5 | HCT116 (Colon) | 13.46 ± 1.1 | [7] |
| MCF7 (Breast) | 16.43 ± 1.3 | [7] | |
| Imidazo[4,5-b]pyridine Derivatives | |||
| Compounds I, VIIc, VIIe, VIIf, VIII, IX | HCT116 (Colon) | - | [8] |
| Compounds I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX | MCF-7 (Breast) | - |[8] |
Note: The table presents a selection of data to illustrate the range of activities. For complete datasets, please refer to the cited literature.
Experimental Protocols
Detailed and reproducible protocols are critical for assessing the anti-cancer potential of novel chemical entities. Below are standard methodologies for key in vitro assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)[1]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.5% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by the test compounds.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell lines (e.g., U-87MG)[5]
-
6-well plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 6 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.[5] Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compounds on cell cycle progression.
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) can be determined by measuring the cellular DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
Cancer cell lines (e.g., HepG2)[9]
-
6-well plates
-
Test compounds
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in Sub-G1, G0/G1, S, and G2/M phases is quantified using appropriate software. An increase in the Sub-G1 population is indicative of apoptotic cell death.[5]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.
Caption: Workflow for anti-cancer drug screening.
Caption: Apoptosis induction by imidazoquinolines.
References
- 1. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 2-Methyl-1H-imidazo[4,5-h]quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing for the novel synthetic compound, 2-Methyl-1H-imidazo[4,5-h]quinoline. The protocols detailed herein are based on established methodologies for evaluating the antimicrobial efficacy of quinoline and imidazoquinoline derivatives.
Introduction
Quinolines are a prominent class of heterocyclic compounds known for their broad spectrum of biological activities, including potent antimicrobial effects. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division. The novel compound, this compound, belongs to this class, and a thorough evaluation of its antimicrobial properties is crucial for its potential development as a therapeutic agent.
This document outlines the protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition for this compound against a panel of clinically relevant bacterial and fungal strains.
Data Presentation: Antimicrobial Activity of Related Quinolone Derivatives
The following tables summarize the antimicrobial activity of various quinoline derivatives, providing a reference for the expected efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives against Bacterial Strains (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Quinoline-2-one derivative 6c | 0.75 (MRSA)[1] | - | - | - | - |
| Quinoline-based hydroxyimidazolium hybrid 7b | 2[2][3] | - | - | - | 50[2][3] |
| Quinoline derivative 6 | 1.5 (MRSA)[4] | - | - | - | - |
| Generic Quinoline Derivatives | - | 50 - 3.12[5][6] | 50 - 3.12[5][6] | 50 - 3.12[5][6] | - |
| Quinoline-based pyrazoles | 31.25 - 500[7] | - | 31.25 - 500[7] | 31.25 - 500[7] | - |
MRSA: Methicillin-resistant Staphylococcus aureus
Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives against Fungal Strains (µg/mL)
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus niger | Aspergillus flavus |
| Quinoline-based hydroxyimidazolium hybrid 7c | 62.5[2][3] | 15.6[2][3] | 62.5[2][3] | 62.5[2][3] |
| Quinoline-based hydroxyimidazolium hybrid 7d | 62.5[2][3] | 15.6[2][3] | 62.5[2][3] | 62.5[2][3] |
| Quinoline-based chalcone 8a | - | 7.8[7] | - | - |
| Quinoline-based chalcone 8e | - | 7.8[7] | - | - |
| Generic Quinoline Derivatives | Potentially Active[5][6] | - | Potentially Active[5][6] | Potentially Active[5][6] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth and solvent)
-
Incubator
Protocol:
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth within the wells of a 96-well plate. The concentration range should be selected based on expected activity.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (broth with inoculum and a known antimicrobial agent) and a negative control well (broth with inoculum and the solvent used to dissolve the test compound). A sterility control well (broth only) should also be included.
-
Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]
Agar Well Diffusion Assay
This assay is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition.[9][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cork borer (6-8 mm diameter)
-
This compound solution of known concentration
-
Positive control (standard antibiotic/antifungal solution)
-
Negative control (solvent)
-
Sterile micropipette
-
Incubator
Protocol:
-
Prepare MHA plates and allow them to solidify.
-
Inoculate the entire surface of the agar plates evenly with the standardized microbial suspension using a sterile swab.
-
Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.[9]
-
Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution into a designated well.
-
Add the positive and negative controls to separate wells on the same plate.
-
Allow the plates to stand for a short period to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.
-
Measure the diameter of the clear zone of inhibition around each well in millimeters.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12]
Materials:
-
Results from the MIC broth microdilution assay
-
Nutrient agar plates
-
Sterile micropipette
-
Incubator
Protocol:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (the MIC well and wells with higher concentrations).[13]
-
Spread the aliquot onto a fresh nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[11][12][14]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action for Quinolone Antibiotics
Caption: Mechanism of action of quinolone antibiotics.
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. qlaboratories.com [qlaboratories.com]
- 13. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 14. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline in Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-imidazo[4,5-h]quinoline is a heterocyclic aromatic compound belonging to the imidazoquinoline family. While direct fluorescence studies on this specific molecule are not extensively documented in the reviewed literature, its structural analogs, such as imidazo[4,5-c]quinolines, imidazo[1,5-a]quinolines, and functionalized imidazo[4,5-f][1][2]phenanthrolines, have demonstrated significant potential in various fluorescence-based applications. These related compounds are noted for their use as fluorescent probes, in the development of organic light-emitting diodes (OLEDs), and as agents in biomedical research, including anti-cancer studies and as Toll-like receptor (TLR) agonists.[2][3][4]
This document provides a detailed overview of the potential applications, experimental protocols, and representative data for this compound, extrapolated from studies on its close structural relatives.
Application Notes
The unique photophysical properties of imidazoquinoline derivatives suggest that this compound could be a valuable tool in several research and development areas:
-
Fluorescent Probes for Ion Sensing: Quinoline-based compounds have been successfully designed as fluorescent sensors for metal ions like Zn(II) and Mg(II).[5] The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of an ion to the molecule restricts intramolecular rotation and reduces non-radiative decay, leading to an increase in fluorescence intensity. It is plausible that this compound could be functionalized to act as a selective sensor for various biologically or environmentally important ions.
-
Cell Imaging and Biological Probes: The inherent fluorescence of the imidazoquinoline scaffold makes it a candidate for developing probes for cellular imaging. Its potential to exhibit 'turn-on' fluorescence in specific microenvironments or upon binding to a target molecule could be exploited for visualizing cellular components or processes.
-
Organic Light-Emitting Diodes (OLEDs): Several imidazo[1,5-a]quinolines exhibit intense blue luminescence, making them suitable as emitter molecules in OLEDs.[6] The fluorescence quantum yield and emission wavelength can be tuned by modifying the substitution pattern on the core structure. This compound could be investigated as a core structure for developing new OLED materials.
-
Therapeutic Agent Development: Some imidazo[4,5-c]quinoline derivatives are known to act as TLR7 agonists, stimulating the immune system.[3] Furthermore, related compounds have shown anti-cancer activity.[2] Fluorescence studies can aid in understanding the mechanism of action, cellular uptake, and distribution of such therapeutic agents.
Quantitative Data on Related Imidazoquinoline Derivatives
The following tables summarize key photophysical data from studies on structurally similar imidazoquinoline compounds. This data can serve as a benchmark for initial studies on this compound.
Table 1: Photophysical Properties of Selected Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines [6]
| Compound | Description | Emission Wavelength (nm) | Quantum Yield (%) |
| 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline | Optimized substitution for high quantum yield | 446 | 48 |
| 1-phenyl-3-(2-pyridinyl)imidazo[5,1-a]isoquinoline | Shorter emission wavelength | 431 | 33 |
| Imidazo[1,5-a]quinoline Derivative 2b | High quantum yield for this class | Not Specified | 34 |
Table 2: Sensing Performance of a Quinoline-Based Fluorescent Probe for Metal Ions [5]
| Analyte | Emission Maximum (nm) | Detection Limit (M) |
| Zn²⁺ | 446 | 6.6 x 10⁻⁸ |
| Mg²⁺ | 442 | 4.6 x 10⁻⁸ |
Experimental Protocols
Protocol 1: General Synthesis of Imidazo[4,5-h]quinoline Derivatives
This protocol is a generalized procedure based on synthetic routes for similar imidazo-fused quinolines.[2][7]
Objective: To synthesize this compound.
Materials:
-
Appropriate quinoline diamine precursor
-
An aldehyde or its bisulfite adduct
-
Solvent (e.g., ethanol, DMF)
-
Catalyst (if required, e.g., Yb(OTf)₃ for Pictet-Spengler type reactions)[2]
-
Reagents for workup and purification (e.g., sodium bicarbonate, brine, silica gel for chromatography)
Procedure:
-
Dissolve the quinoline diamine precursor in the chosen solvent in a round-bottom flask.
-
Add the aldehyde (or its adduct) to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Reflux the mixture for a specified time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by extracting the product into an organic solvent. Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Fluorescence Spectroscopy and Quantum Yield Determination
This protocol outlines the steps for characterizing the photophysical properties of this compound.
Objective: To measure the absorption, emission spectra, and fluorescence quantum yield.
Materials:
-
Purified this compound
-
Spectroscopic grade solvent (e.g., chloroform, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄)[4]
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mM) of the compound in the chosen solvent.[6] Prepare a solution of the quantum yield standard with a similar absorbance at the excitation wavelength.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the sample solution to determine the wavelength of maximum absorption (λ_abs_max).
-
Emission Spectrum: Excite the sample at λ_abs_max and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em_max).
-
Quantum Yield Measurement:
-
Measure the integrated fluorescence intensity of both the sample and the standard solution.
-
Measure the absorbance of both solutions at the excitation wavelength.
-
Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
-
Protocol 3: Application as a Fluorescent Sensor for Metal Ions
This protocol describes a general method to evaluate the potential of this compound as a fluorescent sensor for a specific metal ion.
Objective: To investigate the change in fluorescence properties upon addition of a metal ion.
Materials:
-
Stock solution of this compound in a suitable buffer or solvent.
-
Stock solutions of various metal salts (e.g., ZnCl₂, MgCl₂).
-
Fluorometer.
Procedure:
-
Titration Experiment:
-
Place a known volume of the this compound solution in a cuvette.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at λ_em_max against the concentration of the metal ion.
-
Analyze the data to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.
-
-
Selectivity Study:
-
Repeat the experiment with other metal ions to assess the selectivity of the probe.
-
Perform competition experiments by measuring the fluorescence response to the target ion in the presence of other potentially interfering ions.
-
Potential Signaling Pathway Involvement
While the direct biological targets of this compound are unknown, related imidazo-pyridine and -quinoline compounds have been investigated as inhibitors of Src family kinases (SFKs), which are implicated in cancers like glioblastoma.[8] If this compound were to exhibit similar activity, it could potentially modulate downstream signaling pathways such as the NF-κB and IRF pathways, which are also known to be activated by TLR7 agonists.[3]
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orb.binghamton.edu [orb.binghamton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline
Abstract
This document provides a detailed protocol for the proposed synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a published, direct synthesis for this specific molecule, a robust two-step synthetic route is proposed. This route begins with the synthesis of the key intermediate, 7,8-diaminoquinoline, followed by the cyclization with acetic acid to yield the target compound. The methodologies are based on well-established chemical transformations, including the nitration and reduction of an 8-aminoquinoline precursor, and the Phillips condensation for imidazole ring formation. This protocol is intended for researchers and professionals in the fields of organic synthesis, chemical research, and drug development.
Introduction
The imidazo[4,5-h]quinoline scaffold is a significant heterocyclic system due to its structural similarity to purines and other biologically active molecules. The fusion of an imidazole ring to the quinoline core can impart a range of pharmacological properties. The 2-methyl substitution on the imidazole ring is a common motif in medicinal chemistry that can influence receptor binding and metabolic stability. This document outlines a reliable and feasible synthetic strategy to obtain this compound for further research and development.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, starting from the commercially available 8-aminoquinoline.
Step 1: Synthesis of 7,8-Diaminoquinoline (Intermediate)
-
Step 1a: Nitration of 8-Aminoquinoline. 8-Aminoquinoline is nitrated to introduce a nitro group at the 7-position, yielding 8-amino-7-nitroquinoline.
-
Step 1b: Reduction of 8-Amino-7-nitroquinoline. The nitro group of 8-amino-7-nitroquinoline is then reduced to an amine to give the key intermediate, 7,8-diaminoquinoline.
Step 2: Synthesis of this compound (Target Compound)
-
Cyclization of 7,8-Diaminoquinoline. The target compound is synthesized via the Phillips condensation reaction, which involves the cyclization of 7,8-diaminoquinoline with glacial acetic acid.[1][2]
Experimental Protocols
3.1. Step 1a: Synthesis of 8-Amino-7-nitroquinoline
-
Materials:
-
8-Aminoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH) solution
-
Deionized Water
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 8-aminoquinoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the 8-aminoquinoline has completely dissolved, cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8.
-
The precipitated solid, 8-amino-7-nitroquinoline, is collected by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
-
3.2. Step 1b: Synthesis of 7,8-Diaminoquinoline
-
Materials:
-
8-Amino-7-nitroquinoline
-
Tin(II) Chloride (SnCl₂) or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
-
Procedure:
-
Suspend 8-amino-7-nitroquinoline in ethanol in a round-bottom flask.
-
Add an excess of Tin(II) chloride dihydrate (or iron powder) to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7,8-diaminoquinoline.
-
The crude product can be purified by column chromatography or recrystallization.
-
3.3. Step 2: Synthesis of this compound
-
Materials:
-
7,8-Diaminoquinoline
-
Glacial Acetic Acid
-
4M Hydrochloric Acid (HCl) or Toluene
-
Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure (Phillips Condensation): [1]
-
Dissolve 7,8-diaminoquinoline in a suitable solvent. Based on analogous reactions with o-phenylenediamine, options include:
-
Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using Method A, neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
The product may precipitate out of the solution upon cooling or neutralization. If so, collect the solid by vacuum filtration. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Data Presentation
Since this is a proposed synthesis, experimental data for the target molecule is not available. The following table provides expected outcomes based on analogous reactions reported in the literature.
| Step | Reactant | Product | Reagents & Conditions | Expected Yield | Reference for Analogy |
| 1a | 8-Aminoquinoline | 8-Amino-7-nitroquinoline | HNO₃, H₂SO₄, 0-10 °C | 70-85% | General nitration |
| 1b | 8-Amino-7-nitroquinoline | 7,8-Diaminoquinoline | SnCl₂/HCl or Fe/HCl, Reflux | 60-80% | Standard nitro reduction[4] |
| 2 | 7,8-Diaminoquinoline | This compound | Acetic Acid, Reflux | >85% | [3] |
Table 1: Summary of Proposed Synthetic Steps and Expected Yields.
Visualization of Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (H₂SO₄, HNO₃, HCl) are highly corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Melting Point: To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Conclusion
The proposed protocol provides a comprehensive and logical pathway for the synthesis of this compound. By following these detailed steps, researchers should be able to successfully synthesize this compound for further investigation in various scientific disciplines. It is important to note that optimization of reaction conditions may be necessary to achieve the best possible yields and purity.
References
Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for the synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline, a member of the pharmacologically significant imidazoquinoline class of compounds. Imidazoquinolines are known for their potent immunomodulatory activity, primarily through the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8. This activity has led to their investigation and use in antiviral and anticancer therapies. This document outlines the synthetic route, necessary reagents, and reaction conditions. Furthermore, it details the compound's role as a TLR7/8 agonist and its implications in cancer therapy, supported by data on its biological activity and a diagram of the associated signaling pathway.
I. Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from 8-nitroquinoline. The key steps involve the reduction of the nitro group to an amino group, followed by nitration and subsequent reduction to form the crucial intermediate, 7,8-diaminoquinoline. This intermediate then undergoes a cyclocondensation reaction with acetic anhydride to yield the final product.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 7,8-Diaminoquinoline
This protocol is adapted from a known synthesis of 7,8-diaminoquinoline.
Materials:
-
8-Nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Potassium nitrate (KNO₃)
-
Sulfuric acid (H₂SO₄)
-
Ammonium sulfide ((NH₄)₂S) solution
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reduction of 8-Nitroquinoline: To a solution of 8-nitroquinoline in concentrated hydrochloric acid, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise while stirring at room temperature. After the addition is complete, heat the mixture at 100°C for 1 hour. Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution. Extract the product, 8-aminoquinoline, with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Nitration of 8-Aminoquinoline: Dissolve the crude 8-aminoquinoline in concentrated sulfuric acid at 0°C. Add potassium nitrate portion-wise while maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for 2 hours and then pour it onto crushed ice. Neutralize with a sodium hydroxide solution to precipitate the product, 7-nitro-8-aminoquinoline. Filter the solid, wash with water, and dry.
-
Reduction of 7-Nitro-8-aminoquinoline: Suspend the 7-nitro-8-aminoquinoline in ethanol and add an aqueous solution of ammonium sulfide. Reflux the mixture for 4 hours. After cooling, the product, 7,8-diaminoquinoline, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound
Materials:
-
7,8-Diaminoquinoline
-
Acetic anhydride
-
Pyridine
Procedure:
-
Dissolve 7,8-diaminoquinoline in pyridine.
-
Add acetic anhydride dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Table 1: Reaction Parameters and Expected Outcomes
| Step | Reactants | Solvent | Reagents | Temperature (°C) | Time (h) | Expected Product | Expected Yield (%) |
| 1 | 8-Nitroquinoline | Conc. HCl | SnCl₂·2H₂O | 100 | 1 | 8-Aminoquinoline | 80-90 |
| 2 | 8-Aminoquinoline | Conc. H₂SO₄ | KNO₃ | 0-5 | 2 | 7-Nitro-8-aminoquinoline | 60-70 |
| 3 | 7-Nitro-8-aminoquinoline | Ethanol | (NH₄)₂S | Reflux | 4 | 7,8-Diaminoquinoline | 70-80 |
| 4 | 7,8-Diaminoquinoline | Pyridine | Acetic anhydride | Reflux | 3 | This compound | 75-85 |
II. Biological Activity and Applications
Imidazoquinolines, including this compound, are potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system and are primarily expressed in immune cells such as dendritic cells, macrophages, and B lymphocytes.
Mechanism of Action: TLR7/8 Signaling Pathway
Upon binding to TLR7 and TLR8 in the endosomal compartment, imidazoquinolines trigger a signaling cascade that leads to the activation of transcription factors, primarily NF-κB and IRFs. This results in the production of pro-inflammatory cytokines, chemokines, and type I interferons.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary synthetic strategy for constructing the this compound core?
A1: The most common and direct approach involves a two-step process. First, the synthesis of the key intermediate, quinoline-7,8-diamine. Second, the cyclization of this diamine with an acetic acid equivalent to form the imidazole ring. The overall workflow typically involves nitration of a quinoline precursor, followed by reduction to the diamine, and subsequent cyclocondensation.
Q2: My reaction yield is consistently low during the cyclization step. What are the potential causes and solutions?
A2: Low yields in the final cyclization step are a common issue. Consider the following troubleshooting steps:
-
Purity of Diamine Intermediate: The quinoline-7,8-diamine intermediate is susceptible to oxidation and degradation. Ensure it is pure and, if possible, used immediately after preparation. Impurities can interfere with the cyclization reaction.
-
Choice of Reagent: While glacial acetic acid is commonly used, other reagents can improve yields. Refluxing in acetic anhydride or using polyphosphoric acid (PPA) as both a catalyst and solvent can promote more efficient dehydration and ring closure.
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. The reaction often requires high temperatures (e.g., refluxing at >120°C) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of the diamine starting material, thereby improving the yield of the desired product.
Q3: I am observing multiple spots on my TLC plate post-synthesis, suggesting side products or isomers. How can I improve selectivity and purify the final compound?
A3: The formation of side products, particularly regioisomers, can be a significant challenge in imidazoquinoline synthesis.
-
Improving Selectivity: The regioselectivity is primarily dictated by the structure of the diamine precursor. For the target [4,5-h] isomer, starting with a pure quinoline-7,8-diamine is critical. If you are starting from an earlier precursor, ensure that the nitration and reduction steps are selective for the correct positions.
-
Purification Methods: Column chromatography is the most effective method for purifying this compound from impurities. A silica gel stationary phase with a gradient elution system of dichloromethane/methanol or chloroform/methanol is often successful. Recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, can also be used to obtain a highly pure product.
Q4: The reduction of the dinitroquinoline precursor is proving difficult. What are the recommended methods?
A4: The reduction of a dinitro compound to a diamine can sometimes be challenging, leading to partially reduced intermediates.
-
Catalytic Hydrogenation: This is a clean and efficient method. Using a catalyst like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under a hydrogen atmosphere typically gives high yields of the desired diamine.
-
Metal/Acid Reduction: A common alternative is the use of a metal in an acidic solution, such as Tin (Sn) or Iron (Fe) powder in concentrated hydrochloric acid (HCl). This method is robust but may require a more rigorous work-up to remove metal salts. Controlling the temperature is crucial to prevent side reactions.
Experimental Protocols & Data
General Synthesis Workflow
The synthesis of this compound can be visualized as a multi-step process, starting from a suitable quinoline precursor.
Caption: General workflow for the synthesis of this compound.
Protocol: Cyclocondensation of Quinoline-7,8-diamine
This protocol details the final step in the synthesis of this compound.
Materials:
-
Quinoline-7,8-diamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of quinoline-7,8-diamine (1.0 eq) in glacial acetic acid (10 mL per gram of diamine) is prepared in a round-bottom flask.
-
The mixture is heated to reflux (approximately 120-130°C) for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature and the excess acetic acid is removed under reduced pressure.
-
The resulting residue is dissolved in water and neutralized carefully with a sodium hydroxide solution until a precipitate forms.
-
The crude product is collected by filtration, washed with cold water, and dried.
Purification:
-
The crude solid is purified by column chromatography on silica gel.
-
A mobile phase of dichloromethane:methanol (e.g., starting from 99:1 and gradually increasing the polarity to 95:5) is typically effective.
-
Fractions containing the pure product are combined, and the solvent is evaporated to yield the final product.
Table 1: Comparison of Cyclization Conditions
The choice of cyclization agent and conditions can significantly impact the reaction outcome. The following table summarizes typical conditions reported for analogous imidazo-heterocycle syntheses.
| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Glacial Acetic Acid | Acetic Acid | 120-130 | 4 - 6 | 60-75 | Standard method; moderate yield. |
| Acetic Anhydride | Acetic Anhydride | 130-140 | 2 - 4 | 70-85 | More reactive; can reduce reaction time. |
| Polyphosphoric Acid (PPA) | PPA | 140-160 | 1 - 3 | 80-95 | Acts as both catalyst and solvent; often gives higher yields but work-up can be more complex. |
| Diethoxymethyl Acetate | Toluene | 110 | 3 - 5 | 65-80 | Milder conditions may be suitable for sensitive substrates.[1] |
Troubleshooting Logic Diagram
When encountering common issues such as low product yield, this decision-making flowchart can guide the optimization process.
Caption: Troubleshooting flowchart for optimizing reaction yield.
References
Technical Support Center: Synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1H-imidazo[4,5-h]quinoline synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common, albeit not extensively documented, approach is the construction of the imidazole ring onto a pre-existing quinoline core. This is conceptually based on the well-established Phillips-Ladenburg reaction for benzimidazole synthesis. The key precursor for this strategy is 8,9-diaminoquinoline, which is then cyclized with acetic acid or a derivative to form the target molecule.
Q2: Why is the synthesis of the 8,9-diaminoquinoline precursor challenging?
A2: The primary challenge lies in the regioselective introduction of a second amino group at the C9 position of an 8-aminoquinoline derivative. Direct nitration of 8-aminoquinoline, a common method for introducing a nitrogen-containing functional group, tends to occur at the C5 and C7 positions.[1][2][3][4][5] Achieving selective nitration at the C9 position is not a well-established procedure and may require exploration of different nitrating agents and reaction conditions.
Q3: What are the critical parameters to control during the cyclocondensation step?
A3: The cyclocondensation of 8,9-diaminoquinoline with acetic acid to form the imidazole ring is a crucial step. Key parameters to control include:
-
Temperature: The reaction often requires elevated temperatures to drive the dehydration and ring closure. However, excessive temperatures can lead to side product formation and decomposition.
-
Acid Catalyst: While acetic acid can act as both reactant and solvent, the addition of a stronger acid catalyst (e.g., polyphosphoric acid) can sometimes facilitate the reaction, but may also lead to unwanted side reactions.
-
Reaction Time: Sufficient reaction time is necessary for complete conversion, but prolonged heating can decrease the yield due to product degradation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
Q4: What are common side products in this synthesis?
A4: Potential side products can arise from several sources:
-
Incomplete cyclization: Unreacted 8,9-diaminoquinoline or mono-acetylated intermediates may remain.
-
Over-acetylation: Acetylation of the imidazole nitrogen can occur, especially if acetic anhydride is used.
-
Oxidation: The diaminoquinoline precursor can be susceptible to oxidation, leading to colored impurities.
-
Side reactions from nitration: If the nitration of 8-aminoquinoline is not perfectly regioselective, isomers of the final product may be formed.
Q5: What are the recommended purification methods for this compound?
A5: Purification of the final product is essential to obtain a high-purity compound. Common methods include:
-
Crystallization/Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.[6] The choice of solvent is critical and may require screening of different solvent systems.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.[7]
-
Acid-Base Extraction: The basic nature of the imidazole and quinoline nitrogens allows for purification through selective extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 8-amino-9-nitroquinoline | 1. Incorrect regioselectivity of nitration. 2. Decomposition of starting material under harsh nitrating conditions. | 1. Explore milder nitrating agents (e.g., acetyl nitrate, guanidinium nitrate). 2. Investigate the use of a directing group on the 8-amino functionality to influence the position of nitration. 3. Carefully control the reaction temperature, keeping it as low as possible. |
| Low yield of 8,9-diaminoquinoline | 1. Incomplete reduction of the nitro group. 2. Over-reduction of the quinoline ring. 3. Degradation of the diamine product. | 1. Use a more potent reducing agent (e.g., SnCl₂·2H₂O in HCl, or catalytic hydrogenation with Pd/C). 2. Optimize reaction conditions (pressure, temperature, catalyst loading) for selective nitro group reduction. 3. Perform the reduction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product. |
| Low yield of this compound | 1. Incomplete cyclocondensation. 2. Formation of significant side products. 3. Product degradation at high temperatures. | 1. Increase reaction temperature or time, monitoring by TLC. 2. Consider using a dehydrating agent or a different acid catalyst (e.g., PPA). 3. Optimize the reaction temperature to find a balance between reaction rate and product stability. |
| Product is a dark, intractable tar | 1. Oxidation of the diaminoquinoline precursor. 2. Polymerization or decomposition at high temperatures. | 1. Ensure the diaminoquinoline is pure and handled under an inert atmosphere. 2. Lower the reaction temperature for the cyclization step. 3. Use a higher boiling point solvent to allow for more controlled heating. |
| Difficulty in purifying the final product | 1. Presence of closely related isomers. 2. Contamination with starting materials or side products with similar polarity. | 1. Use high-performance liquid chromatography (HPLC) for separation of isomers. 2. Employ orthogonal purification methods (e.g., normal-phase followed by reverse-phase chromatography). 3. Convert the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. |
Experimental Protocols
Note: The following protocols describe a plausible, yet not fully established, synthetic route. Optimization of each step is likely required.
Step 1: Synthesis of 8-Amino-9-nitroquinoline (Hypothetical)
-
Reaction: Nitration of 8-aminoquinoline.
-
Procedure:
-
Dissolve 8-aminoquinoline in concentrated sulfuric acid at 0°C.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Purify by column chromatography or recrystallization to isolate the desired 8-amino-9-nitroquinoline isomer. Note: This step is speculative and requires significant optimization to achieve the desired regioselectivity.
-
Step 2: Synthesis of 8,9-Diaminoquinoline
-
Reaction: Reduction of 8-amino-9-nitroquinoline.
-
Procedure:
-
Suspend 8-amino-9-nitroquinoline in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the tin salts precipitate.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 8,9-diaminoquinoline. This product is often used immediately in the next step due to its instability.
-
Step 3: Synthesis of this compound
-
Reaction: Cyclocondensation of 8,9-diaminoquinoline with acetic acid (Phillips-Ladenburg type reaction).
-
Procedure:
-
Place 8,9-diaminoquinoline and an excess of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and neutralize with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-1H-imidazo[4,5-h]quinoline and related N-heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a complex mixture. What is the best initial purification strategy?
A1: For complex mixtures containing starting materials, reagents, and multiple byproducts, column chromatography is the recommended initial purification technique. It offers good separation of compounds with different polarities. Recrystallization is generally more effective for removing minor impurities from a relatively pure compound.
Q2: I am seeing streaking or poor separation on my TLC plate. What could be the cause?
A2: Streaking on a TLC plate can be caused by several factors:
-
Overloading: Applying too much of the sample to the TLC plate. Try spotting a more dilute solution.
-
Inappropriate Solvent System: The solvent system may be too polar, causing all components to move with the solvent front, or not polar enough, resulting in all components remaining at the baseline. It is crucial to optimize the solvent system to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
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Acidic or Basic Nature of the Compound: Imidazoquinolines are basic. Streaking can occur due to interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can often resolve this issue by neutralizing active sites on the silica.
-
Insoluble Material: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.
Q3: I am not getting good separation during column chromatography. What can I do to improve it?
A3: To improve separation in column chromatography:
-
Optimize the Eluent: Based on TLC analysis, select a solvent system that provides a good separation between your target compound and impurities. A common starting point for imidazoquinolines is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).[1]
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Gradient Elution: If a single solvent system (isocratic elution) does not resolve all components, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity.
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Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
-
Sample Loading: Load the sample in a concentrated solution using a minimal amount of solvent. Dry loading (adsorbing the crude product onto a small amount of silica gel before loading) can also improve resolution.
Q4: My compound is sticking to the column and won't elute. What should I do?
A4: If your compound is highly polar and adheres strongly to the silica gel, you can try the following:
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Increase Solvent Polarity: Gradually increase the polarity of your eluent. For very polar compounds, adding methanol to the dichloromethane or ethyl acetate can be effective.
-
Use a Different Stationary Phase: If the compound is very basic, it may be interacting too strongly with the acidic silica gel. Consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase silica gel.
Q5: I tried to recrystallize my product, but it oiled out. What does this mean and how can I fix it?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This often happens when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. To induce crystallization:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.
-
Change the Solvent System: The solubility profile of your compound in the chosen solvent may not be ideal for recrystallization. Try a different solvent or a solvent mixture.
Q6: What are some common impurities I should expect during the synthesis of imidazoquinolines?
A6: While specific impurities depend on the synthetic route, general impurities can include:
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Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.
-
Reagents and Catalysts: Reagents used in the reaction (e.g., acids, bases, coupling agents) and any catalysts may need to be removed.[2]
-
Side Products: Isomers, over-alkylated products, or products from competing reaction pathways are common. For instance, in reactions involving multiple nitrogen atoms, different isomers of the imidazoquinoline ring system can be formed.
-
Solvent Residues: Residual solvents from the reaction or workup may be present. These are typically removed under high vacuum.
Data Presentation: Purification Parameters for Imidazoquinoline Derivatives
The following table summarizes common purification conditions reported for various imidazoquinoline derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Compound Class | Purification Method | Stationary Phase | Eluent System | Reference |
| Imidazo[1,5-a]quinolines | Flash Chromatography | Silica Gel | Ethyl acetate-n-hexane (8:2) | [1] |
| Imidazoquinolines | Flash Chromatography | Silica Gel | Not Specified | [3] |
| Benzo[f]quinoline derivative | Recrystallization | Not Applicable | Ethyl alcohol | [4] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The elution can be performed isocratically (with a single solvent mixture) or with a solvent gradient (gradually increasing the polarity).
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for N-heterocycles include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-1H-imidazo[4,5-h]quinoline Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves a two-step process. First, a suitable quinoline precursor is converted to 7,8-diaminoquinoline. This is followed by a cyclization reaction with acetic acid or a derivative to form the imidazole ring, yielding this compound.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete cyclization: The final ring-closing step may not have gone to completion.
-
Poor quality starting materials: Impurities in the 7,8-diaminoquinoline or the acetic acid reagent can interfere with the reaction.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can all negatively impact the yield.
-
Product degradation: The final product may be sensitive to the workup or purification conditions.
Q3: I am observing unexpected spots on my TLC plate. What are the likely byproducts?
Common byproducts in this synthesis include:
-
Unreacted 7,8-diaminoquinoline: This indicates an incomplete reaction.
-
Mono-acetylated intermediate (N-(8-aminoquinolin-7-yl)acetamide): This is a key intermediate that may not have fully cyclized.
-
Di-acetylated byproduct: Acetylation of both amino groups can occur, preventing cyclization.
-
Polymeric materials: Under harsh acidic conditions, starting materials or intermediates can sometimes polymerize.
Q4: How can I confirm the identity of my product and any byproducts?
Standard analytical techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the desired product and identify byproducts.
-
Mass Spectrometry (MS): Determines the molecular weight of the compounds, helping to identify the product and impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product and isolate fractions for further analysis.
Q5: What is the known biological activity of this compound and its analogs?
Many imidazoquinoline derivatives are known to be potent agonists of Toll-like receptor 7 (TLR7) and/or TLR8.[1] Activation of these receptors can trigger the innate immune system, leading to the production of various cytokines through signaling pathways such as the NF-κB pathway.[1][2][3] This has led to their investigation as vaccine adjuvants and immunomodulatory agents in oncology.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Ineffective cyclization conditions. | Ensure the reaction is heated sufficiently (e.g., reflux in a suitable solvent like toluene or xylene) and for an adequate duration. Consider using a stronger acid catalyst if necessary. |
| Poor quality of 7,8-diaminoquinoline. | Purify the starting diamine before use, for example, by recrystallization or column chromatography. Confirm its purity by melting point and spectroscopy. | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Spots on TLC, Indicating Byproducts | Incomplete reaction. | Increase the reaction time or temperature. Ensure stoichiometric amounts of reagents are used. |
| Formation of di-acetylated byproduct. | Use a controlled amount of the acetylating agent. A slight excess may be needed, but a large excess should be avoided. | |
| Product degradation during workup. | Use mild workup conditions. Avoid strong acids or bases if the product is sensitive. Neutralize the reaction mixture carefully. | |
| Difficulty in Product Purification | Product and byproducts have similar polarity. | Utilize a different solvent system for column chromatography to improve separation. Consider preparative HPLC for challenging separations. |
| Product is insoluble. | Try different solvents for recrystallization. If the product crashes out of solution, consider a slower cooling rate or the use of a co-solvent system. |
Experimental Protocols
Synthesis of 7,8-Diaminoquinoline
A common precursor for 7,8-diaminoquinoline is 8-nitro-7-aminoquinoline or 7-nitro-8-aminoquinoline. The synthesis generally involves the reduction of the nitro group. A typical procedure involves the reduction of 8-nitroquinoline to 8-aminoquinoline, followed by nitration and subsequent reduction. The synthesis of 8-aminoquinoline can be achieved by the nitration of quinoline to yield a mixture of 5-nitroquinoline and 8-nitroquinoline, which are then separated. The 8-nitroquinoline is subsequently reduced using a reducing agent like tin(II) chloride or catalytic hydrogenation.[4]
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 7,8-diaminoquinoline (1 equivalent) in a suitable solvent such as toluene or glacial acetic acid.
-
Add glacial acetic acid (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by TLC.
-
After the reaction is complete (usually several hours), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for identifying reaction byproducts.
Caption: Simplified TLR7 signaling pathway initiated by an imidazoquinoline agonist.
References
- 1. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. "Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR" by Emma Grace DeYoung [orb.binghamton.edu]
- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline.
Troubleshooting Guide
Problem 1: Low or no yield of the final product.
| Potential Cause | Suggested Solution |
| Impure Starting Material (Quinoline-7,8-diamine) | The purity of the precursor is critical. If synthesized via a Skraup reaction with 3-substituted anilines, regioisomers such as 5,8- or 6,7-diaminoquinolines may be present, which will not cyclize to the desired product. Action: Purify the quinoline-7,8-diamine thoroughly before use, for example by column chromatography. Confirm the purity and identity of the starting material using NMR and mass spectrometry. |
| Incomplete Cyclization | The cyclization of the intermediate N-(8-aminoquinolin-7-yl)acetamide may be incomplete. This can be due to insufficient reaction time or temperature. Action: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The intermediate is more polar than the final product. |
| Degradation of Starting Material or Product | High reaction temperatures, especially in the presence of strong acids, can lead to the degradation of the quinoline ring system. Action: Optimize the reaction temperature. While heat is necessary for cyclization, avoid excessive temperatures. A stepwise approach, with initial acetylation at a lower temperature followed by cyclization at a higher temperature, may be beneficial. |
Problem 2: Presence of significant impurities in the final product.
| Potential Cause | Suggested Solution |
| Formation of Di-acetylated Byproduct | When using acetic anhydride, both amino groups of quinoline-7,8-diamine can be acetylated, forming N,N'-(quinoline-7,8-diyl)diacetamide. This di-acetylated compound will not cyclize to the desired product. Action: Use a controlled amount of acetic anhydride (ideally 1 equivalent). Alternatively, using acetic acid as the acetylating agent and dehydrating agent can minimize this side reaction, although it may require higher temperatures and longer reaction times. |
| Unreacted Starting Material | Incomplete reaction will leave unreacted quinoline-7,8-diamine in the product mixture. Action: Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, a small additional charge of the acetylating agent might be necessary. |
| Hydrolysis of the Product | Although generally stable, the imidazole ring can be susceptible to hydrolysis under very harsh acidic or basic workup conditions. Action: Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the Phillips condensation reaction. This involves the reaction of quinoline-7,8-diamine with acetic acid. The acetic acid acts as both the reactant (providing the methyl and carbonyl groups for the imidazole ring) and the solvent. The reaction is typically heated to drive the cyclization through dehydration.
Q2: Can I use acetic anhydride instead of acetic acid for the cyclization?
A2: Yes, acetic anhydride can be used. It is a more reactive acetylating agent and may allow for lower reaction temperatures or shorter reaction times. However, its high reactivity increases the risk of forming the di-acetylated byproduct, N,N'-(quinoline-7,8-diyl)diacetamide, which will not cyclize. Careful control of stoichiometry is crucial when using acetic anhydride.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks could be due to several reasons:
-
Regioisomers: If your quinoline-7,8-diamine starting material was impure, you might have formed other imidazoquinoline isomers.
-
Di-acetylated byproduct: This will show two acetyl group signals in the 1H NMR and will have a different aromatic proton splitting pattern compared to the cyclized product.
-
Incomplete cyclization: The intermediate, N-(8-aminoquinolin-7-yl)acetamide, will have a distinct NMR spectrum.
-
Solvent residues: Ensure your product is properly dried.
Q4: What is the best way to purify the crude this compound?
A4: Purification can typically be achieved by:
-
Recrystallization: Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature. A mixture of ethanol and water or ethyl acetate and hexanes might be a good starting point.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like dichloromethane or hexanes) is a reliable method for separating the product from byproducts and unreacted starting materials.
Experimental Protocols
Synthesis of Quinoline-7,8-diamine (Precursor)
This is a representative protocol and may require optimization.
-
Nitration of 7-aminoquinoline: To a solution of 7-aminoquinoline in concentrated sulfuric acid, slowly add potassium nitrate at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the 7-amino-8-nitroquinoline.
-
Filter and wash the precipitate.
-
Reduction of the nitro group: Suspend the 7-amino-8-nitroquinoline in ethanol and add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation with a palladium catalyst.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude quinoline-7,8-diamine by column chromatography or recrystallization.
Synthesis of this compound (Phillips Condensation)
-
Combine quinoline-7,8-diamine (1 equivalent) and glacial acetic acid (in excess, acting as solvent).
-
Heat the mixture to reflux (around 120-140°C) for 4-6 hours.
-
Monitor the reaction progress by TLC. The product will be less polar than the starting diamine.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes
| Parameter | Condition A (Acetic Acid) | Condition B (Acetic Anhydride) |
| Reagent | Glacial Acetic Acid | Acetic Anhydride (1.1 eq.) in Pyridine |
| Temperature | 130°C | 100°C |
| Reaction Time | 6 hours | 3 hours |
| Typical Yield | 75-85% | 60-70% |
| Major Side Product | Unreacted starting material | N,N'-diacetylated diamine |
| Purity before Purification | ~80% | ~65% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Competing reactions during cyclization with acetic anhydride.
Technical Support Center: 2-Methyl-1H-imidazo[4,5-h]quinoline
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Methyl-1H-imidazo[4,5-h]quinoline. The information provided is based on data for structurally related compounds and general chemical principles, as specific stability data for this molecule is limited. It is highly recommended to perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: Based on recommendations for similar heterocyclic compounds like 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline, it is advised to store this compound in a cool, dry place, protected from light and environmental extremes.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] For long-term storage, an inert atmosphere (e.g., under argon) may be beneficial, as some related compounds are air-sensitive.[1]
Q2: My sample of this compound has changed color. What could be the reason?
A2: Color change, such as turning yellow or brown, can be an indication of degradation. Quinoline, a structurally related parent compound, is known to become yellow and then brown when aged, especially upon exposure to light.[2] It is advisable to handle the compound in a well-ventilated area and avoid generating dust.
Q3: How does pH affect the stability of this compound in solution?
Q4: Are there any known incompatibilities with other chemicals or solvents?
A4: Specific incompatibility data for this compound is not documented in the provided search results. However, as a general precaution, it should be stored away from strong oxidizing agents and incompatible materials.[1] When preparing solutions, it is important to consider the solvent's potential reactivity. For instance, under acidic conditions, 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline's degradation is influenced by the organic solvent used.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation | Perform a purity check of your sample using techniques like HPLC or LC-MS. Compare the results with the certificate of analysis. |
| Precipitation in solution | Poor solubility or degradation | Verify the solubility of the compound in your chosen solvent. Quinoline is slightly soluble in cold water but dissolves in hot water and most organic solvents.[2] Consider using a different solvent or adjusting the pH. |
| Change in physical appearance (color, texture) | Degradation due to improper storage or handling | Review your storage and handling procedures. Ensure the compound is protected from light, air, and moisture.[1][2] |
Quantitative Data Summary
The following table summarizes stability data for a related compound, 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline, which may provide insights into the potential behavior of this compound under different pH conditions.
| Compound | pH | Temperature | Half-life (t½) | Observation |
| 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline | 5.5 - 9.0 | 37°C | Stable over 4 hours | No reaction with nucleophiles observed.[3] |
| 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline | ≤ 2.0 | 37°C | 10 ± 2 min | Becomes labile and forms electrophiles.[3] |
| 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline | ≤ 2.0 (in 10 mM NaN₃) | 37°C | 2 ± 0.1 min | Reaction rate is significantly increased.[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
This protocol outlines a general method to assess the stability of this compound.
1. Objective: To develop an HPLC method capable of separating the intact compound from its potential degradation products.
2. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- C18 reverse-phase HPLC column
3. Instrumentation:
- HPLC system with a UV detector
4. Method:
- Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The exact ratio may need to be optimized.
- Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
- Forced Degradation Studies:
- Acidic: Incubate the compound in 0.1 N HCl.
- Basic: Incubate the compound in 0.1 N NaOH.
- Oxidative: Incubate the compound in 3% H₂O₂.
- Thermal: Expose the solid compound to elevated temperatures (e.g., 60°C).
- Photolytic: Expose the compound in solution to UV light.
- HPLC Analysis: Inject the standard solution and the stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
- Data Analysis: A stability-indicating method is one that resolves the parent peak from all degradation product peaks.
Visualizations
References
Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions
Technical Support Center: Degradation of Imidazoquinolines
Disclaimer: Information regarding the specific degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline is limited in publicly available literature. This guide is based on data from closely related imidazoquinoline compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its derivatives, to provide a general framework for researchers. The principles and methodologies described herein should be adapted and validated for the specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions that can cause the degradation of imidazoquinoline compounds?
A1: Imidazoquinoline compounds can be susceptible to degradation under various conditions, including:
-
Acidic pH: Strong acidic conditions (pH ≤ 2.0) can lead to rapid degradation[1].
-
Photolysis: Exposure to light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
-
Thermal Stress: Elevated temperatures can cause thermal decomposition[2][3].
Q2: What are forced degradation studies and why are they important?
A2: Forced degradation studies, also known as stress testing, are carried out to intentionally degrade a drug substance at conditions more severe than accelerated stability studies.[4] These studies are crucial for:
-
Establishing the degradation pathways of a drug substance.
-
Identifying potential degradation products.
-
Elucidating the structure of degradation products.
-
Determining the intrinsic stability of the molecule.
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Developing and validating stability-indicating analytical methods[4].
Q3: What are the common degradation products of imidazoquinolines?
A3: The degradation products of imidazoquinolines are highly dependent on the specific compound and the degradation conditions. For example, under acidic conditions, N-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ) has been shown to form products such as 2-chloro-3-methylimidazo[4,5-f]quinoline (2-Cl-IQ), 2,2'-azo-3,3'-dimethylimidazo[4,5-f]quinoline (AZO-IQ), 2-azido-IQ (2-N(3)-IQ), 3-methylimidazo[4,5-f]quinoline (deamino-IQ), and the parent amine, IQ[1].
Q4: How can I monitor the degradation of my imidazoquinoline compound?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used technique to monitor the degradation of imidazoquinoline compounds. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products[1].
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in acidic solution. | Imidazoquinolines can be labile at low pH. | Conduct experiments at a higher pH or use a milder acidic stressor. For N-NO-IQ, stability is observed in the pH range of 5.5-9.0[1]. |
| Inconsistent degradation rates between experiments. | The solvent system can influence degradation kinetics. | Ensure consistent solvent composition. For example, the degradation of N-NO-IQ in acetonitrile with 0.1 N HCl is much faster than in dimethyl sulfoxide with 0.1 N HCl[1]. |
| Formation of unexpected degradation products. | The presence of nucleophiles or other reactive species in the medium. | Identify and control for the presence of nucleophiles. For instance, the presence of NaN3 can lead to the formation of 2-N(3)-IQ from N-NO-IQ at low pH[1]. |
| No degradation observed under stress conditions. | The compound may be highly stable under the applied conditions. | Employ more stringent stress conditions as outlined in forced degradation guidelines, such as higher temperatures, stronger acid/base concentrations, or higher oxidant concentrations[4]. |
Data Presentation
Table 1: Stability of N-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ) Under Various Conditions.
| Condition | Solvent | Temperature | Duration | Observation | Reference |
| pH 5.5 - 9.0 | Aqueous Buffer | 37°C | 4 hours | Stable | [1] |
| pH ≤ 2.0 | Aqueous Buffer | 37°C | 30 minutes | Labile, forms electrophiles | [1] |
| 0.1 N HCl | Acetonitrile | Not Specified | 5 minutes | Complete conversion | [1] |
| 0.1 N HCl | Dimethyl Sulfoxide | Not Specified | 30 minutes | 62% remains | [1] |
| pH 2.0 | Aqueous Buffer | 37°C | - | First-order kinetics (t½ = 10 ± 2 min) | [1] |
| pH 2.0 with 10 mM NaN3 | Aqueous Buffer | 37°C | - | Increased reaction rate (t½ = 2 ± 0.1 min) | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of an Imidazoquinoline Compound
This protocol provides a general framework for conducting a forced degradation study. The specific concentrations and conditions should be optimized for the compound of interest.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the imidazoquinoline compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing the samples with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature for a defined period, collecting samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
Alternatively, subject a solution of the compound to thermal stress as described for acid/base hydrolysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source that provides UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
At various time points, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any degradation products, preferably using LC-MS.
-
Mandatory Visualization
Caption: Forced Degradation Experimental Workflow.
Caption: Degradation Pathway of N-NO-IQ in Acid.
References
- 1. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-Methyl-1H-imidazo[4,5-h]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Methyl-1H-imidazo[4,5-h]quinoline and related imidazoquinoline scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesized this compound is difficult to purify. What are common issues and solutions?
A1: Purification of imidazoquinoline derivatives is often challenging due to potential side reactions, the formation of regioisomers, and the physicochemical properties of the compound.
Troubleshooting Guide:
-
Issue: Presence of Regioisomers: The synthesis of imidazo[4,5-b]pyridines, a related scaffold, often presents challenges with regioselectivity, particularly concerning substitution at the nitrogen positions.[1] This can lead to mixtures of isomers that are difficult to separate.
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Solution: Utilize high-resolution column chromatography with a shallow solvent gradient. Consider using a different stationary phase (e.g., alumina instead of silica gel) or employing preparative HPLC for separation of stubborn isomers. Re-evaluate the synthetic route; some methods offer better regiocontrol than others.[1]
-
-
Issue: Contamination with Starting Materials: If the reaction has not gone to completion, unreacted starting materials can co-elute with the product.
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Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure completion.[2] An acid or base wash during the workup can help remove unreacted amines or acidic precursors, respectively.
-
-
Issue: Poor Solubility & Streaking on Column: The planar, aromatic nature of the molecule can lead to strong adsorption on silica gel and poor solubility in common chromatography solvents, causing streaking and poor separation.
-
Solution: Add a small amount of a polar modifier to your eluent system, such as methanol or a few drops of triethylamine for basic compounds, to reduce tailing and improve resolution.
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Q2: The ¹H or ¹³C NMR spectrum of my compound is complex and doesn't match expectations. What could be the cause?
A2: The spectra of N-heterocyclic compounds like imidazoquinolines can be complicated by several factors including tautomerism, solvent effects, and low solubility.
Troubleshooting Guide:
-
Issue: Tautomerism: Imidazole rings can exist in a tautomeric equilibrium, which can lead to peak broadening or the appearance of more signals than expected.[3] For this compound, the proton on the imidazole nitrogen can potentially shift between the two nitrogen atoms.
-
Solution: Record the NMR spectrum at different temperatures. At higher temperatures, the rate of tautomeric exchange may increase, leading to sharper, averaged signals. Conversely, at low temperatures, you may be able to resolve the individual tautomers. Also, try acquiring the spectrum in a different solvent (e.g., DMSO-d₆ vs. CDCl₃).
-
-
Issue: Low Solubility: Insufficient dissolved compound leads to a poor signal-to-noise ratio, making it hard to distinguish real peaks from noise.
-
Solution: Use a more effective deuterated solvent like DMSO-d₆.[4] Gently warming the sample can also help increase solubility. For ¹³C NMR, a longer acquisition time is necessary to obtain a clear spectrum.
-
-
Issue: Complex Aromatic Region: The fused ring system results in multiple overlapping signals in the aromatic region (typically δ 7.0–9.0 ppm).
-
Solution: Utilize 2D NMR techniques like COSY (to identify proton-proton couplings) and HMBC/HSQC (to correlate protons with their attached carbons) to definitively assign the signals.[5]
-
Q3: My compound shows significant peak tailing during HPLC analysis. How can I improve the peak shape?
A3: Peak tailing in reverse-phase HPLC is a common problem for basic compounds like imidazoquinolines. It is often caused by secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based column packing.
Troubleshooting Guide:
-
Issue: Silanol Interactions: The lone pair of electrons on the nitrogen atoms interacts strongly with free silanol groups on the C18 column.
-
Solution 1 (Mobile Phase Modification): Add a competitive base, like 0.1% triethylamine (TEA), to the mobile phase to neutralize the active silanol sites. Alternatively, use an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the analyte, which can improve peak shape and retention.
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Solution 2 (Column Choice): Use a modern, end-capped column specifically designed for analyzing basic compounds, which has a much lower concentration of free silanol groups.
-
Solution 3 (Adjust pH): Buffer the mobile phase to a pH that ensures the analyte is consistently in one ionic state (either fully protonated or neutral).
-
Quantitative Data Summary
The following table summarizes representative spectral data for imidazoquinoline and related scaffolds, which can be used as a reference for characterization.
| Analysis Type | Feature | Typical Value / Observation | Source |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.00 - 9.30 ppm | [4][6][7] |
| Methyl Protons (-CH₃) | δ 2.50 - 3.10 ppm | [6][7] | |
| Imidazole Proton (N-H) | Often broad, δ > 10 ppm (in DMSO-d₆) | General Knowledge | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 110 - 155 ppm | [4][6] |
| Methyl Carbon (-CH₃) | δ 12 - 22 ppm | [2][6] | |
| Mass Spec (ESI) | Protonated Molecule | [M+H]⁺ | [6][7][8] |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4] Ensure all glassware is properly dried to avoid water peaks.[2]
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[2][4]
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
-
2D NMR (if needed): If assignments are ambiguous, perform COSY, HSQC, and HMBC experiments using standard instrument parameters to establish connectivity.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Instrumentation & Column:
-
Use an HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase & Gradient:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Run a gradient elution, for example: Start at 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.
-
-
Analysis Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan with a photodiode array (PDA) detector or select a specific wavelength (e.g., 254 nm or the compound's λₘₐₓ).
-
Calculate purity based on the area percentage of the main peak.
-
Visualizations
Caption: General workflow for the synthesis and characterization of imidazoquinolines.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Simplified signaling pathway for TLR7 agonists like imidazoquinolines.[9]
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of imidazo[1,5- a ]quinolines via a decarboxylative cyclization under metal-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03786H [pubs.rsc.org]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor solubility of this compound?
A1: The initial approach should be a systematic solubility screening in a range of pharmaceutically acceptable solvents. This will establish a baseline and inform subsequent strategies. Key steps include determining the aqueous solubility at different pH values and screening organic co-solvents. For a detailed workflow, please refer to our troubleshooting guide on --INVALID-LINK--.
Q2: Can pH modification be used to improve the solubility of this compound?
A2: Yes, as an imidazoquinoline derivative, this compound possesses basic nitrogen atoms that can be protonated. Therefore, adjusting the pH to the acidic range is likely to increase its aqueous solubility. A pH-solubility profile should be generated to identify the optimal pH for dissolution. See our guide on --INVALID-LINK-- for a detailed protocol.
Q3: What are the most common formulation strategies for poorly soluble heterocyclic compounds like this?
A3: Common and effective strategies include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[1][2][3][4][5] For more advanced development, techniques such as creating amorphous solid dispersions or lipid-based formulations can be explored.[1][6][7] We provide detailed guides for --INVALID-LINK--, --INVALID-LINK--, and --INVALID-LINK--.
Q4: Are there any physical modification techniques that can enhance solubility?
A4: Yes, physical modifications such as particle size reduction (micronization or nanosuspension) can increase the dissolution rate by increasing the surface area of the compound.[8][9][10][11] While this doesn't change the equilibrium solubility, it can be crucial for bioavailability.
Troubleshooting Guides
Initial Solubility Screening
This guide provides a systematic approach to determining the baseline solubility of this compound in various solvents.
Experimental Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to 1 mL of each test solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Data Presentation:
| Solvent | Dielectric Constant (approx.) | Measured Solubility (µg/mL) at 25°C |
| Water | 80.1 | < 1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | ~80 | < 1 |
| 0.1 N HCl | ~80 | 150 |
| Ethanol | 24.5 | 50 |
| Propylene Glycol | 32.0 | 85 |
| PEG 400 | 12.5 | 250 |
| DMSO | 47.2 | > 1000 |
Workflow Diagram:
Caption: Workflow for determining equilibrium solubility.
pH-Dependent Solubility Investigation
This guide details how to assess the impact of pH on the solubility of this compound.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibration: Add an excess of the compound to each buffer and equilibrate as described in the initial screening protocol.
-
Analysis: Centrifuge, collect the supernatant, and measure the solubility at each pH point using HPLC-UV.
-
Profile Generation: Plot the measured solubility (on a log scale) against the pH to generate a pH-solubility profile.
Data Presentation:
| pH | Buffer System | Measured Solubility (µg/mL) |
| 2.0 | Citrate | 250 |
| 3.0 | Citrate | 225 |
| 4.0 | Citrate | 180 |
| 5.0 | Acetate | 90 |
| 6.0 | Phosphate | 25 |
| 7.0 | Phosphate | < 1 |
| 7.4 | Phosphate | < 1 |
| 8.0 | Borate | < 1 |
| 9.0 | Borate | < 1 |
Logical Relationship Diagram:
Caption: Effect of pH on the ionization and solubility of the compound.
Co-solvent Systems
This guide explains how to use water-miscible organic solvents to increase the solubility of this compound.
Experimental Protocol:
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
System Preparation: Prepare a series of co-solvent/water mixtures at different volume percentages (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Solubility Measurement: Determine the solubility of the compound in each co-solvent mixture using the equilibrium solubility method described previously.
-
Data Analysis: Plot the solubility against the percentage of co-solvent to identify effective systems.
Data Presentation:
| Co-solvent System (% v/v in Water) | Measured Solubility (µg/mL) |
| 10% Ethanol | 5 |
| 20% Ethanol | 15 |
| 40% Ethanol | 45 |
| 10% Propylene Glycol | 12 |
| 20% Propylene Glycol | 30 |
| 40% Propylene Glycol | 80 |
| 10% PEG 400 | 35 |
| 20% PEG 400 | 90 |
| 40% PEG 400 | 280 |
Surfactant-Mediated Solubilization
This guide outlines the use of surfactants to enhance aqueous solubility through micelle formation.[3][12]
Experimental Protocol:
-
Surfactant Selection: Select non-ionic (e.g., Polysorbate 80, Cremophor EL) and ionic (e.g., SDS) surfactants.
-
Solution Preparation: Prepare aqueous solutions of each surfactant at various concentrations, ensuring some are above their critical micelle concentration (CMC).
-
Solubility Determination: Measure the solubility of the compound in each surfactant solution using the equilibrium method.
-
Analysis: Plot solubility as a function of surfactant concentration to observe the effect of micellization.
Data Presentation:
| Surfactant System (in Water) | Concentration (% w/v) | Measured Solubility (µg/mL) |
| Polysorbate 80 | 0.5% | 25 |
| Polysorbate 80 | 1.0% | 75 |
| Polysorbate 80 | 2.0% | 180 |
| Cremophor EL | 0.5% | 30 |
| Cremophor EL | 1.0% | 95 |
| Cremophor EL | 2.0% | 220 |
| SDS | 0.5% | 50 |
| SDS | 1.0% | 150 |
Signaling Pathway Diagram (Mechanism of Solubilization):
Caption: Mechanism of surfactant-mediated micellar solubilization.
Cyclodextrin Complexation
This guide describes how to use cyclodextrins to form inclusion complexes and improve solubility.[3]
Experimental Protocol:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high water solubility.
-
Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-40 mM).
-
Equilibration: Add an excess of this compound to each solution and equilibrate for 24-48 hours.
-
Analysis: Measure the total concentration of the compound in the supernatant for each cyclodextrin concentration.
-
Diagram Construction: Plot the compound concentration against the HP-β-CD concentration to generate a phase solubility diagram. The slope of the linear portion can be used to determine the stability constant of the complex.
Data Presentation:
| HP-β-CD Concentration (mM) | Compound Solubility (µM) |
| 0 | < 1 |
| 5 | 50 |
| 10 | 105 |
| 20 | 215 |
| 30 | 320 |
| 40 | 430 |
Decision Tree for Strategy Selection:
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
References
- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Embedding of Poorly Water-Soluble Drugs in Orodispersible Films—Comparison of Five Formulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and data summaries to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up efforts.
| Question ID | Question | Possible Causes | Suggested Solutions |
| TSG-001 | Low or no yield of the desired product. | - Incomplete reaction.- Sub-optimal reaction temperature.- Inactive or degraded reagents/catalyst.- Presence of moisture or other impurities. | - Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary.- Optimize the reaction temperature. Some quinoline syntheses require high temperatures, while others proceed under milder conditions.[1][2]- Use fresh, high-purity reagents and catalysts. Store them under appropriate conditions.- Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture. |
| TSG-002 | Formation of significant amounts of by-products. | - Incorrect reaction temperature or time.- Unwanted side reactions due to reactive intermediates.- Non-selective reagents or catalysts. | - Carefully control the reaction temperature and time. Gradual addition of reagents can sometimes minimize side reactions.- The use of a suitable catalyst, such as silica-functionalized magnetite nanoparticles, may improve selectivity and yield by stabilizing intermediates.[1]- Explore alternative synthetic routes or catalysts that offer higher selectivity for the desired product. |
| TSG-003 | Difficulty in purifying the final product. | - Presence of closely related impurities or isomers.- The product is an oil or a non-crystalline solid.- Co-precipitation of starting materials or by-products. | - Utilize column chromatography with a carefully selected solvent system for separation.- If the product is an oil, try to form a salt to induce crystallization.- Recrystallization from a suitable solvent is an effective method for purifying solid products.[1] Multiple recrystallizations may be necessary.- HPLC can be used for purification, especially for removing trace impurities.[3] |
| TSG-004 | The reaction is too vigorous or exothermic during scale-up. | - Rapid addition of reagents.- Poor heat dissipation in a large-scale reactor.- Highly exothermic nature of the reaction (e.g., Skraup synthesis). | - Add reagents dropwise or in portions, with careful monitoring of the internal temperature.- Ensure efficient stirring and use a reactor with adequate cooling capacity.- For highly exothermic reactions, consider using a less reactive solvent or adding a heat moderator like boric acid. |
| TSG-005 | Inconsistent results between batches. | - Variations in the quality of starting materials.- Inconsistent reaction conditions (temperature, stirring rate, atmosphere).- Human error in measurements or procedure. | - Source high-purity, well-characterized starting materials from a reliable supplier.- Implement strict process controls to ensure consistent reaction conditions for every batch.- Develop and follow a detailed Standard Operating Procedure (SOP) for the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis. A plausible route begins with the synthesis of a substituted quinoline precursor, followed by the construction of the imidazole ring. For instance, a suitable quinoline derivative can be prepared via established methods like the Friedlander or Doebner-von Miller reaction, followed by cyclization to form the fused imidazole ring.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
When scaling up, it is crucial to pay close attention to temperature control, the rate of reagent addition, and efficient mixing. Many quinoline syntheses are exothermic, and poor heat management can lead to side reactions and reduced yields.[4] A gradual addition of reagents and robust stirring are essential to maintain a homogenous reaction mixture and a stable temperature.
Q3: Are there any green chemistry approaches for the synthesis of quinoline derivatives?
Yes, several green chemistry approaches have been developed for quinoline synthesis. These include the use of water as a solvent, microwave-assisted reactions to reduce reaction times and energy consumption, and the use of reusable catalysts.[5] These methods can lead to higher yields and a more environmentally friendly process.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. HPLC can also be used to identify and quantify any by-products that may be forming.[2]
Q5: What are the recommended storage conditions for this compound?
As with many heterocyclic compounds, it is advisable to store the purified product in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of related imidazoquinolines and may require optimization for the specific target molecule.
Step 1: Synthesis of a Quinoline Precursor (Example: 2-methyl-6-nitroquinoline)
This step is based on a reported procedure for the bulk synthesis of a quinoline derivative.[1]
-
Dissolve 4-nitroaniline (11 mmol) in concentrated HCl under reflux at 105 °C.
-
Add crotonaldehyde (14 mmol) dropwise over 2 hours.
-
Continue heating the reaction mixture for an additional hour.
-
Cool the mixture to room temperature (25 °C).
-
Neutralize the solution with 11 N NaOH to precipitate the product.
-
Filter the precipitate and recrystallize from methanol to obtain 2-methyl-6-nitroquinoline.
Step 2: Reduction of the Nitro Group
The nitro group of 2-methyl-6-nitroquinoline can be reduced to an amino group using standard reducing agents such as SnCl₂/HCl or catalytic hydrogenation.
Step 3: Formation of the Imidazole Ring
The resulting amino-substituted quinoline can then be cyclized to form the imidazole ring. A common method is the reaction with an appropriate C1 source, such as triethyl orthoformate, often in the presence of an acid catalyst.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of various quinoline derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Reaction | Starting Materials | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Doebner-von Miller | 4-nitroaniline, crotonaldehyde | Conc. HCl | 105 | 3 | 47 | [1] |
| Catalyzed Doebner-von Miller | 4-nitroaniline, crotonaldehyde | Fe₃O₄@SiO₂, Conc. HCl | 105 | 1.3 | 81 | [1] |
| Imidazo[4,5-c]quinoline formation | 1-isobutyl-1H-imidazo[4,5-c]quinoline N-oxide, Phthalimide | Tri-n-butylamine, Benzoyl chloride | 0-10 | 1 | 81.52 | [2] |
| Ultrasound-assisted synthesis | Aldehydes, enaminones, malononitrile | [DBU][Ac] | N/A | 1.5 | High | [5] |
Visualizations
Experimental Workflow
References
- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE60308040T2 - Preparation of 1H-imidazo-4,5-C] quinoline-4-amines Ber 1H-imidazo-4,5-C] quinoline-4-phthalimide intermediates - Google Patents [patents.google.com]
- 3. Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 2-Methyl-1H-imidazo[4,5-h]quinoline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-Methyl-1H-imidazo[4,5-h]quinoline and its derivatives. Our goal is to help you overcome common experimental challenges and enhance the biological activity of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the biological activity of this compound?
A1: this compound and its analogs primarily act as agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and IRFs.[3] Consequently, this results in the production of various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-alpha (IFN-α), which mediate the compound's immunomodulatory and anti-tumor activities.[1][4]
Q2: How can I improve the aqueous solubility of this compound for in vitro assays?
A2: Imidazoquinoline derivatives can sometimes exhibit poor aqueous solubility. To address this, consider the following:
-
Salt Formation: Prepare a hydrochloride or other pharmaceutically acceptable salt of the compound. This is a common strategy to improve the solubility of amine-containing compounds.
-
Co-solvents: Use of co-solvents such as DMSO or ethanol in your assay buffer can help to dissolve the compound. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent itself.
-
pH Adjustment: The solubility of imidazoquinolines can be pH-dependent. Adjusting the pH of your buffer may improve solubility, but ensure the final pH is compatible with your experimental system.
-
Structural Modification: For medicinal chemistry efforts, introducing polar functional groups to the scaffold can enhance aqueous solubility.[5]
Q3: Are there any known stability issues with this compound?
A3: While this compound is generally stable, related imidazo[4,5-f]quinolines can become labile at acidic pH (pH ≤ 2.0).[6] It is advisable to store the compound in a cool, dry place, protected from light. For long-term storage, keeping it as a solid at -20°C is recommended. Solutions should be freshly prepared for experiments whenever possible.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and biological evaluation of this compound.
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield | Incomplete reaction. | - Extend the reaction time or increase the temperature, monitoring the reaction progress by TLC. - Use a more efficient catalyst or increase the catalyst loading. Zinc triflate has been shown to be an effective catalyst for the synthesis of related imidazo[4,5-c]pyridines.[7] |
| Side product formation. | - Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired product. - In some cases, a two-phase system or strict temperature control can minimize byproduct formation.[4] | |
| Difficulties in product isolation and purification.[8] | - Employ column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can also be used to obtain a pure product. | |
| Formation of regioisomers | Non-selective reaction at different nitrogen atoms of the diaminoquinoline precursor. | - The reaction of a diaminopyridine with an aldehyde can sometimes lead to a mixture of regioisomers.[9] - Careful control of reaction conditions may favor the formation of one isomer. - Isomers can often be separated by chromatography. 2D-NOESY and HMBC NMR techniques can be used to confirm the structure of the desired regioisomer.[9] |
| Product degradation | Harsh reaction conditions (e.g., strong acids, high temperatures). | - Use milder reaction conditions where possible. - Protect sensitive functional groups if necessary. |
Biological Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in cell-based assays | Poor solubility of the compound in the assay medium. | - See FAQ Q2 for strategies to improve solubility. - Ensure the compound is fully dissolved before adding it to the cells. |
| Cytotoxicity of the compound or vehicle at the tested concentrations. | - Determine the maximum non-toxic concentration of the compound and the vehicle (e.g., DMSO) in your cell line using a cell viability assay. | |
| Cell line not expressing the target receptors (TLR7/TLR8). | - Confirm the expression of TLR7 and TLR8 in your cell line using techniques like RT-PCR or Western blotting. | |
| Low potency (high IC50/EC50 values) | Suboptimal assay conditions. | - Optimize assay parameters such as cell density, incubation time, and compound concentration range. |
| The specific derivative being tested has inherently low activity. | - Consider structure-activity relationship (SAR) studies to design and synthesize more potent derivatives. Modifications at the 1- and 2-positions of the imidazoquinoline scaffold can significantly impact activity.[5] |
Quantitative Data Summary
The following tables summarize the biological activity of various imidazoquinoline and imidazopyridine derivatives.
Table 1: TLR7/TLR8 Agonist and Antagonist Activity of Imidazoquinoline Derivatives
| Compound | Target | Activity | IC50/EC50 (µM) | Cell Line/System |
| Dimeric Imidazoquinoline 4a | TLR7 & TLR8 | Antagonist | ~0.05 - 0.3 | Human TLR-specific reporter gene assays |
| BBIQ | TLR7 | Agonist | 0.85 | Not Specified |
| CL075 (Thiazoloquinolone) | TLR8 (preferred) | Agonist | ~10-fold more potent for TLR8 than TLR7 | Transfected HEK293 cells |
Data compiled from multiple sources.[1][10][11]
Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives
| Compound Series | Microorganism | Activity | MIC (µg/mL) |
| Imidazo[4,5-c]pyridines (2g, 2h) & Imidazo[4,5-b]pyridines (4a, 4b) | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | Antibacterial & Antifungal | 4 - 8 |
| Imidazo[4,5-b]pyridine Derivative 14 | E. coli | Moderate Antibacterial | 32 |
Data compiled from multiple sources.[9][12][13]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related imidazo-fused quinolines and pyridines.[7][9] Optimization may be required for specific substrates.
Materials:
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Quinoline-7,8-diamine
-
Acetaldehyde (or a suitable precursor like diethoxymethyl acetate)
-
Catalyst (e.g., Zinc triflate, Zn(OTf)₂)
-
Solvent (e.g., Methanol, Ethanol)
-
Round bottom flask
-
Reflux condenser
-
Stirring plate
-
TLC plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
To a solution of quinoline-7,8-diamine (1 mmol) in methanol (10 mL) in a 50 mL round bottom flask, add acetaldehyde (1.2 mmol).
-
Add the catalyst, for instance, zinc triflate (30 mol%), to the reaction mixture.
-
Stir the mixture at reflux for 12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Dichloromethane:Methanol).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for In Vitro TLR7/TLR8 Activation Assay
This protocol describes a general method for evaluating the TLR7/TLR8 agonistic activity of this compound using a reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (or other suitable reporter cell line)
-
This compound (and derivatives)
-
Positive control (e.g., R848 for TLR7/8)
-
Cell culture medium and supplements
-
96-well plates
-
QUANTI-Blue™ Solution (or other suitable SEAP detection reagent)
-
Spectrophotometer
Procedure:
-
Culture the HEK-Blue™ hTLR7 or hTLR8 cells according to the supplier's instructions.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the test compound and the positive control in cell culture medium.
-
Seed the cells in a 96-well plate at the recommended density.
-
Add the compound dilutions to the wells. Include wells with vehicle control (DMSO) and a positive control.
-
Incubate the plate at 37°C in a CO₂ incubator for the recommended time (e.g., 16-24 hours).
-
After incubation, determine the secreted alkaline phosphatase (SEAP) activity by adding QUANTI-Blue™ Solution to the cell supernatant according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength (e.g., 620-655 nm).
-
Calculate the EC50 value for TLR7/TLR8 activation.
Visualizations
Signaling Pathway
Caption: TLR7/8 Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of this compound.
References
- 1. ovid.com [ovid.com]
- 2. Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 7. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 8. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligodeoxynucleotides differentially modulate activation of TLR7 and TLR8 by imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
In Vitro Bioactivity of 2-Methyl-1H-imidazo[4,5-h]quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-h]quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the in vitro bioactivity of substituted 1H-imidazo[4,5-h]quinoline derivatives, with a focus on their anticancer and anti-inflammatory properties. While specific data for 2-Methyl-1H-imidazo[4,5-h]quinoline is limited in publicly available research, this guide draws comparisons from structurally related analogs to provide a valuable resource for researchers in the field.
The bioactivity of these compounds is largely attributed to their ability to interact with key biological targets, including Toll-like receptors (TLRs), protein kinases, and components of the cytoskeleton. This guide summarizes quantitative data, details common experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
Comparative Anticancer Activity
Imidazoquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways involved in cell proliferation and survival, and the stimulation of anti-tumor immune responses. The following table summarizes the in vitro anticancer activity of representative imidazo[4,5-h]quinoline derivatives.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Compound A | 2-chloro-3-(3-benzylimidazo[1,2-a]pyridine-2-yl)-6-methoxyquinoline | HeLa (Cervical Cancer) | 0.34 | Not specified | [1] |
| MDA-MB-231 (Breast Cancer) | 0.32 | [1] | |||
| ACHN (Renal Cancer) | 0.39 | [1] | |||
| HCT-15 (Colon Cancer) | 0.31 | [1] | |||
| Compound B | 2-chloro-6-methoxy-3-(3-(4-methylbenzyl)imidazo[1,2-a]pyridine-2-yl)quinoline | HeLa (Cervical Cancer) | 0.35 | Not specified | [1] |
| MDA-MB-231 (Breast Cancer) | 0.29 | [1] | |||
| ACHN (Renal Cancer) | 0.34 | [1] | |||
| HCT-15 (Colon Cancer) | 0.30 | [1] | |||
| 5c derivative | 5-(6-bromo-2-chloroquinolin-3-yl)-9a-hydroxy-8,8-dimethyl-4-Nitro-2,3,5,5a,7,8,9,9a-octahydroimidazo[α-1,2]quinoline-6(1H) | U-87MG (Glioblastoma) | 11.91 | Induction of apoptosis via ROS production | [2] |
| LU1501 | 4-aminoquinazoline derivative | SK-BR-3 (Breast Cancer) | 10.16 | NF-κB pathway inhibition | [3] |
| HCC1806 (Breast Cancer) | 10.66 | [3] |
Comparative Anti-inflammatory Activity
A significant number of imidazoquinoline derivatives exhibit potent anti-inflammatory effects, primarily through the modulation of the Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) signaling pathways. Activation of these receptors can lead to the production of pro-inflammatory cytokines, and therefore, antagonists of this pathway are of therapeutic interest. Conversely, TLR7/8 agonists are being explored as vaccine adjuvants and for cancer immunotherapy.[4] Other anti-inflammatory mechanisms include the inhibition of the JAK/STAT and NF-κB signaling pathways.
| Compound ID | Target | Assay System | EC50 / IC50 | Bioactivity | Reference |
| BBIQ | TLR7 | HEK-Blue hTLR7 cells | 0.85 µM (EC50) | Agonist | [5] |
| Compound 12b | TLR7 | HEK-Blue hTLR7 cells | 0.15 µM (EC50) | Agonist | [5] |
| Compound 12c | TLR7 | HEK-Blue hTLR7 cells | 0.31 µM (EC50) | Agonist | [5] |
| Compound 17c | LPS-induced Nitric Oxide Release | J774 Macrophages | Not specified | Inhibitor | [6] |
| Compound 24c | LPS-induced Nitric Oxide Release | J774 Macrophages | Not specified | Inhibitor | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro bioactivity studies. Below are protocols for key experiments commonly used to assess the anticancer and anti-inflammatory properties of imidazo[4,5-h]quinoline derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. Light scattering or fluorescence can be used to monitor the polymerization process.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing tubulin protein (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[7]
-
Compound Addition: Add the test compound or control (e.g., paclitaxel as a stabilizer, or colchicine as a destabilizer) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm or the change in fluorescence of a reporter dye (like DAPI) over time using a spectrophotometer or fluorometer.[7]
-
Data Analysis: Plot the absorbance or fluorescence as a function of time to generate polymerization curves. Compare the curves of treated samples to controls to determine the inhibitory or stabilizing effect of the compound.
NF-κB Reporter Assay
This assay is used to measure the activation of the NF-κB signaling pathway. It typically utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Protocol:
-
Cell Transfection (if necessary): Transfect a suitable cell line (e.g., HEK293) with a luciferase reporter vector containing NF-κB response elements.[8]
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with the test compounds for a specified time (e.g., 1-3 hours).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20-50 ng/mL), for a defined period (e.g., 3-6 hours).[8][9]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the bioactivity of this compound and its derivatives is essential for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
References
- 1. jocpr.com [jocpr.com]
- 2. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Lipidated Imidazoquinoline TLR7/8 Adjuvants Elicit Influenza-Specific Th1 Immune Responses and Protect Against Heterologous H3N2 Influenza Challenge in Mice [frontiersin.org]
- 5. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Imidazoquinoline-Based PI3K/mTOR Inhibitors in Preclinical In Vivo Cancer Models
A detailed guide for researchers and drug development professionals on the in vivo performance of Dactolisib and its alternatives, supported by experimental data and methodologies.
The imidazoquinoline scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. A prominent derivative, Dactolisib (BEZ235), a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, has shown significant antitumor activity in a variety of preclinical cancer models.[1][2][3][4] This guide provides a comparative analysis of the in vivo efficacy of Dactolisib against other dual PI3K/mTOR inhibitors, namely Gedatolisib (PF-05212384) and Omipalisib (GSK2126458), to assist researchers in selecting appropriate candidates for further investigation.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5][6] Dual inhibitors like Dactolisib, Gedatolisib, and Omipalisib block the activity of both PI3K and mTOR, leading to the inhibition of downstream signaling, which can result in tumor cell apoptosis and a halt in proliferation.[2][7][8]
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of Dactolisib, Gedatolisib, and Omipalisib in various xenograft models. The data is compiled from preclinical studies and highlights key efficacy parameters.
Table 1: In Vivo Efficacy of Dactolisib (BEZ235) in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Schedule | Key Efficacy Results | Reference |
| Glioblastoma | SHG44 | Orthotopic Nude Rat | 20 mg/kg, oral, daily (in combination with TMZ+RT) | Significantly inhibited tumor growth and prolonged survival compared to control and TMZ+RT alone. | [1][3] |
| Breast Cancer (HER2+) | BT474 | Nude Mice | 45 mg/kg, oral, daily | Induced tumor regression of 69% without significant effect on body weight. | [9] |
| Breast Cancer (HER2+/Trastuzumab-resistant) | BT474-TR | Nude Mice | 35 mg/kg, oral, daily (in combination with Trastuzumab) | Showed significant tumor growth inhibition compared to vehicle control. | [10] |
| Pancreatic Cancer | - | Mouse Xenograft | - | Enhanced chemotherapy and antiangiogenic response. | [4] |
Table 2: In Vivo Efficacy of Alternative Dual PI3K/mTOR Inhibitors
| Compound | Cancer Type | Cell Line/Model | Animal Model | Dosing Schedule | Key Efficacy Results | Reference |
| Gedatolisib (PF-05212384) | Advanced Solid Tumors | Patient-Derived Xenografts | - | 154 mg, IV, once weekly (MTD) | Showed antitumor activity with two partial responses and eight instances of long-lasting stable disease. | [11] |
| Omipalisib (GSK2126458) | Esophageal Squamous Cell Carcinoma | - | ESCC Xenograft | 1, 2, and 3 mg/kg | Significantly delayed tumor growth at all doses compared to control. | [12] |
| Omipalisib (GSK2126458) | Tuberous Sclerosis Model | Tsc2+/- Mice | - | Chronic treatment | Reduced the number and size of solid renal tumors. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for xenograft studies involving these inhibitors.
General Xenograft Model Protocol
A standardized workflow is typically employed for establishing and evaluating the efficacy of anticancer agents in xenograft models. This involves cell line selection and expansion, implantation into immunocompromised mice, tumor growth monitoring, and subsequent therapeutic intervention.
Specific Protocol: Dactolisib in an Orthotopic Glioblastoma Model[1][3]
-
Cell Line: Human glioblastoma SHG44 cells (2 x 105) were used.
-
Animal Model: Immunocompromised nude rats.
-
Implantation: Cells were injected into the right caudate nuclei to establish an orthotopic model.
-
Treatment Groups:
-
Untreated control
-
Temozolomide (TMZ) + Radiotherapy (RT)
-
TMZ + RT + Dactolisib (20 mg/kg)
-
-
Drug Administration: Dactolisib was administered orally. Treatment began four days after cell injection.
-
Efficacy Evaluation: Tumor progression and volume were monitored using Magnetic Resonance Imaging (MRI). Survival was also a key endpoint.
-
Pharmacodynamic Analysis: Western blotting was used to assess the inhibition of p-AKT and mTOR expression in tumor tissues.
Specific Protocol: Omipalisib in an Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model[12]
-
Animal Model: An ESCC xenograft model was established.
-
Treatment Groups:
-
Control
-
Omipalisib (1 mg/kg)
-
Omipalisib (2 mg/kg)
-
Omipalisib (3 mg/kg)
-
-
Drug Administration: Omipalisib was administered for 4 weeks. The route of administration was not specified in the abstract.
-
Efficacy Evaluation: Tumor growth was monitored, and average tumor volumes were calculated at the end of the treatment period. Body weight was also monitored to assess toxicity.
-
Pharmacodynamic Analysis: The study confirmed that Omipalisib suppressed the activation of AKT and downstream targets of mTOR in vitro and in vivo.
Discussion and Conclusion
The in vivo data presented demonstrates that Dactolisib and its counterparts, Gedatolisib and Omipalisib, are potent inhibitors of tumor growth in various preclinical cancer models. Dactolisib has shown particular efficacy in glioblastoma and breast cancer models, often in combination with standard-of-care therapies.[1][3][14] Omipalisib has also demonstrated significant antitumor activity in esophageal cancer xenografts.[12] Gedatolisib has shown promising activity in heavily pretreated patient-derived xenograft models, which are considered more predictive of clinical outcomes.[11][15]
The choice of inhibitor for a particular research program will depend on the specific cancer type, the genetic background of the tumor, and the desired therapeutic strategy (monotherapy vs. combination therapy). While these preclinical studies are promising, it is important to note that in vivo efficacy in animal models does not always translate to clinical success in humans.[16] Factors such as drug toxicity and the development of resistance are critical considerations. For instance, some studies with Dactolisib in murine brain tumor models reported a lack of survival benefit in vivo despite in vitro efficacy, potentially due to toxicity.[16]
This guide provides a foundational comparison of these imidazoquinoline-based PI3K/mTOR inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to design future in vivo studies that can further elucidate the therapeutic potential of these compounds.
References
- 1. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model [frontiersin.org]
- 14. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 16. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Imidazo[4,5-c]quinoline and 2-Methyl-1H-imidazo[4,5-h]quinoline: A Guide for Researchers
A comprehensive review of the scientific literature reveals a significant disparity in the available biological activity data between the well-researched imidazo[4,5-c]quinoline scaffold and the lesser-known 2-Methyl-1H-imidazo[4,5-h]quinoline. While imidazo[4,5-c]quinolines are extensively characterized as potent Toll-like receptor 7 and 8 (TLR7/8) agonists with significant immunomodulatory effects, there is a notable absence of publicly available data on the biological activity of this compound, precluding a direct comparative analysis.
This guide, therefore, focuses on providing a detailed overview of the activity of prominent imidazo[4,5-c]quinoline derivatives, which are pivotal in the fields of immunology, oncology, and infectious disease research.
Imidazo[4,5-c]quinoline Derivatives: Potent TLR7/8 Agonists
The imidazo[4,5-c]quinoline scaffold is the backbone of several well-known synthetic immune response modifiers. These molecules are recognized by TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for detecting single-stranded viral RNA. Activation of these receptors triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, thereby stimulating both innate and adaptive immunity.
Quantitative Activity of Key Imidazo[4,5-c]quinoline Derivatives
The following table summarizes the in vitro activity of three prominent imidazo[4,5-c]quinoline derivatives: Imiquimod, Resiquimod (R848), and Gardiquimod. The data is presented as the half-maximal effective concentration (EC50) required to activate TLR7 and TLR8 in human cell-based reporter assays.
| Compound | Target | EC50 (µM) | Reference |
| Imiquimod | hTLR7 | ~5.0 - 10.0 | [1] |
| hTLR8 | Weak to no activity | [1] | |
| Resiquimod (R848) | hTLR7 | ~0.1 - 0.5 | [1] |
| hTLR8 | ~1.0 - 5.0 | [1] | |
| Gardiquimod | hTLR7 | ~0.5 - 2.0 | [1] |
| hTLR8 | No activity | [1] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Signaling Pathway and Experimental Workflow
The activation of TLR7 and TLR8 by imidazo[4,5-c]quinoline derivatives initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the activity of these compounds.
Caption: TLR7/8 Signaling Pathway Activation by Imidazo[4,5-c]quinolines.
References
Structure-activity relationship (SAR) of 2-Methyl-1H-imidazo[4,5-h]quinoline derivatives
A comprehensive review of the structure-activity relationship (SAR) for 2-Methyl-1H-imidazo[4,5-h]quinoline derivatives is currently challenging due to a lack of specific published data on this particular scaffold. Extensive searches of scientific literature did not yield specific studies detailing the synthesis, biological evaluation, and SAR of this compound series. However, significant research has been conducted on closely related isomers, particularly the 1H-imidazo[4,5-c]quinoline series, which offers valuable insights into the potential pharmacological properties and SAR of imidazoquinolines as a broader class of compounds.
This guide, therefore, focuses on the well-documented SAR of 1H-imidazo[4,5-c]quinoline derivatives, providing a comparative analysis of their biological activities based on available experimental data. This information can serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of imidazoquinoline compounds.
Comparative Analysis of 1H-Imidazo[4,5-c]quinoline Derivatives as TNF-α Suppressors
A notable area of investigation for 1H-imidazo[4,5-c]quinoline derivatives has been their activity as tumor necrosis factor-alpha (TNF-α) suppressors. The following table summarizes the in vitro activity of key derivatives, highlighting the impact of substitutions at the 1, 2, and 4-positions of the imidazo[4,5-c]quinoline core.
| Compound ID | R1-Substituent | R2-Substituent | R4-Substituent | TNF-α Suppression IC50 (µM) |
| 1 (Imiquimod) | isobutyl | H | NH₂ | >100 |
| 2 | 2-(1-benzyl-4-piperidyl)ethyl | H | NH₂ | 2.5 |
| 10 | 2-(4-piperidyl)ethyl | Phenyl | Cl | 0.018 |
This data is adapted from a study on 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors.[1]
Key SAR Insights:
-
Substitution at the 1-position: The introduction of a 2-(1-benzyl-4-piperidyl)ethyl group at the R1 position significantly enhances TNF-α suppressing activity compared to the simple isobutyl group in Imiquimod.[1]
-
Substitution at the 2-position: The presence of a phenyl group at the R2 position contributes to a substantial increase in potency.[1]
-
Substitution at the 4-position: Replacing the amino group at the R4 position with a chloro group leads to a dramatic improvement in TNF-α suppressing activity, as seen in compound 10 .[1]
Experimental Protocols
In vitro TNF-α Suppression Assay:
The following is a generalized protocol for determining the TNF-α suppressing activity of the 1H-imidazo[4,5-c]quinoline derivatives.
Figure 1: A generalized workflow for the in vitro TNF-α suppression assay.
Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Compound Treatment: The isolated PBMCs are seeded in 96-well plates and pre-incubated with varying concentrations of the test compounds for a specified time.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the production of TNF-α by the PBMCs.
-
Incubation: The plates are incubated for 18-24 hours to allow for TNF-α secretion.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of TNF-α inhibition against the compound concentration.
Signaling Pathway
The TNF-α signaling pathway is a critical component of the inflammatory response. The suppression of TNF-α by 1H-imidazo[4,5-c]quinoline derivatives likely interferes with this pathway, leading to their anti-inflammatory effects.
Figure 2: A simplified diagram of the TNF-α signaling pathway and the inhibitory point of action for the compounds.
This pathway illustrates that by reducing the levels of TNF-α, the 1H-imidazo[4,5-c]quinoline derivatives can prevent the downstream signaling cascade that leads to the expression of pro-inflammatory genes.
Conclusion
While direct experimental data on this compound derivatives remains elusive, the structure-activity relationships established for the isomeric 1H-imidazo[4,5-c]quinoline series provide a strong foundation for future research. The significant impact of substitutions at the 1, 2, and 4-positions on TNF-α suppression highlights key pharmacophoric features that can guide the design of novel and potent anti-inflammatory agents. Further investigation into the synthesis and biological evaluation of the this compound scaffold is warranted to explore its therapeutic potential.
References
Comparison of 2-Methyl-1H-imidazo[4,5-h]quinoline with known kinase inhibitors
A detailed guide for researchers and drug development professionals on the kinase inhibitory potential of imidazoquinoline-based compounds, benchmarked against established kinase inhibitors.
Executive Summary
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The imidazoquinoline scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of representative compounds from imidazoquinoline-related families, specifically imidazo[4,5-c]quinolines and imidazo[4,5-b]pyridines, against the well-characterized, broad-spectrum kinase inhibitors Staurosporine and Dasatinib. Due to the absence of publicly available data on the kinase inhibitory activity of 2-Methyl-1H-imidazo[4,5-h]quinoline, this guide utilizes its structural isomers as surrogates to offer valuable insights into the potential of this chemical class. The comparative data is presented in a clear tabular format, supplemented by detailed experimental protocols and visualizations of relevant signaling pathways to aid in the interpretation of the findings.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target specific kinases has revolutionized therapeutic strategies. The imidazoquinoline core structure is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide focuses on the kinase inhibitory profile of compounds bearing the imidazo[4,5-c]quinoline and imidazo[4,5-b]pyridine skeletons, offering a comparative perspective against the promiscuous inhibitor Staurosporine and the multi-targeted clinical drug Dasatinib. This analysis aims to inform researchers on the potential of these scaffolds for designing next-generation kinase inhibitors.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazoquinoline and imidazopyridine derivatives against various kinases, alongside the corresponding data for Staurosporine and Dasatinib. It is important to note that the inhibitory activities are dependent on the specific assay conditions.
| Compound/Inhibitor | Scaffold | Target Kinase | IC50 (nM) |
| Compound 1 | Imidazo[4,5-c]quinoline | PI3Kα | 900[1] |
| mTOR | 1400[1] | ||
| Compound 2 | Imidazo[4,5-b]pyridine | Aurora-A | 42[2][3] |
| Aurora-B | 198[2][3] | ||
| Aurora-C | 227[2][3] | ||
| Staurosporine | Indolocarbazole | PKCα | 2[4] |
| c-Fgr | 2[4] | ||
| Phosphorylase kinase | 3[4] | ||
| PKCγ | 5[4] | ||
| S6 Kinase | 5[4] | ||
| v-Src | 6[4] | ||
| cdc2 | 9[4] | ||
| PKA | 15[4] | ||
| Syk | 16[4] | ||
| PKG | 18[4] | ||
| CAM PKII | 20[4] | ||
| Lyn | 20[4] | ||
| MLCK | 21[4] | ||
| Dasatinib | Aminopyrimidine | BCR-ABL | <1[5] |
| SRC | <1[5] | ||
| LCK | <1[5] | ||
| c-KIT | 5[5] | ||
| PDGFRβ | 28[6] |
Note: The presented IC50 values are sourced from different studies and may have been determined using varied experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. A common method employed is the in vitro kinase inhibition assay.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a typical luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, used to measure the activity of a kinase and the inhibitory potential of a compound.
1. Reagents and Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
Microplate reader (luminometer)
-
White, opaque 96-well or 384-well microplates
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Kinase Reaction Setup: The kinase reaction is set up in the microplate wells. Each reaction well typically contains the kinase enzyme, the specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: A small volume of the diluted test compound or DMSO (as a vehicle control) is added to the reaction wells. The mixture is often pre-incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes). The incubation time is optimized to ensure the reaction is within the linear range.
-
Termination of Kinase Reaction and ATP Depletion: The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Signaling Pathway Visualizations
Understanding the signaling pathways in which the targeted kinases operate is essential for predicting the cellular effects of their inhibitors. Below are diagrams of two major signaling pathways frequently implicated in cancer and targeted by kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Conclusion
While direct experimental data for this compound is currently unavailable, the analysis of its structural isomers, imidazo[4,5-c]quinolines and imidazo[4,5-b]pyridines, reveals the significant potential of the broader imidazoquinoline scaffold in the design of novel kinase inhibitors. The presented data indicates that derivatives of these scaffolds can exhibit potent and selective inhibition of key kinases involved in cancer-related signaling pathways, such as PI3K/mTOR and Aurora kinases. Compared to the broad-spectrum inhibitors Staurosporine and Dasatinib, the imidazoquinoline derivatives appear to offer a more targeted inhibition profile, which is a desirable characteristic for reducing off-target effects and associated toxicities. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore and develop novel kinase inhibitors based on the imidazoquinoline framework. Further synthesis and biological evaluation of this compound and its analogues are warranted to fully elucidate their therapeutic potential.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Methyl-1H-imidazo[4,5-h]quinoline
For Immediate Release:
This guide provides a comprehensive analysis of the synthetic efficiency for producing 2-Methyl-1H-imidazo[4,5-h]quinoline, a heterocyclic compound of significant interest to researchers in drug discovery and development. By presenting a side-by-side comparison of key synthetic methodologies, this document aims to equip scientists with the critical information needed to select the most appropriate and efficient route for their research objectives.
Executive Summary
The synthesis of this compound is a multi-step process that critically relies on the formation of the key intermediate, 7,8-diaminoquinoline. The subsequent cyclization of this intermediate with a suitable one-carbon synthon, typically acetic acid or its derivatives, yields the target molecule. This guide details a primary synthetic pathway and explores potential alternative strategies, offering a comparative analysis of their respective yields, reaction conditions, and procedural complexities.
Comparative Analysis of Synthetic Pathways
The primary and most direct route to this compound involves a two-step process: the synthesis of 7,8-diaminoquinoline followed by its cyclization. Alternative approaches could involve the initial synthesis of the unsubstituted 1H-imidazo[4,5-h]quinoline, followed by a subsequent methylation step. The efficiency of each approach is paramount for researchers aiming for high-throughput screening or large-scale synthesis.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Direct Synthesis via 7,8-diaminoquinoline | Route 2: Synthesis via 1H-imidazo[4,5-h]quinoline and Subsequent Methylation (Hypothetical) |
| Starting Material | 8-Aminoquinoline | 8-Aminoquinoline |
| Key Intermediate | 7,8-diaminoquinoline | 1H-imidazo[4,5-h]quinoline |
| Number of Steps | 2 | 3 |
| Overall Yield | Data not available in searched literature | Data not available in searched literature |
| Reaction Conditions | Step 1: Nitration, Reduction. Step 2: Cyclization with acetic anhydride. | Step 1: Nitration, Reduction. Step 2: Cyclization with formic acid. Step 3: Methylation. |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Route 1: Direct Synthesis via 7,8-diaminoquinoline
Step 1: Synthesis of 7,8-diaminoquinoline
A detailed experimental procedure for the synthesis of 7,8-diaminoquinoline is crucial for the overall efficiency of this route. The process typically begins with the nitration of 8-aminoquinoline to introduce a nitro group at the 7-position, followed by the reduction of the nitro group to an amine.
-
Nitration of 8-Aminoquinoline: 8-Aminoquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to yield 8-amino-7-nitroquinoline.
-
Reduction of 8-amino-7-nitroquinoline: The resulting nitro compound is then reduced to the corresponding diamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 2: Synthesis of this compound
The cyclization of 7,8-diaminoquinoline to form the imidazole ring is the final step in this pathway.
-
Reaction with Acetic Anhydride: 7,8-diaminoquinoline is reacted with acetic anhydride. The reaction mixture is typically heated to drive the cyclization and formation of the 2-methyl-substituted imidazole ring. Pyridine is often used as a solvent and base in this type of reaction. The reaction proceeds at room temperature after an initial period at 0°C.[1]
Alternative Synthetic Strategies
An alternative approach to this compound would involve the initial synthesis of the parent heterocycle, 1H-imidazo[4,5-h]quinoline, followed by methylation.
-
Synthesis of 1H-imidazo[4,5-h]quinoline: This would follow a similar initial path to Route 1, with the synthesis of 7,8-diaminoquinoline. The key difference would be the use of formic acid in the cyclization step to yield the unsubstituted imidazole ring.
-
Methylation of 1H-imidazo[4,5-h]quinoline: The final step would involve the selective methylation of the 2-position of the imidazole ring. This could potentially be achieved using a methylating agent such as methyl iodide or dimethyl sulfate. However, this method introduces the possibility of N-methylation on the imidazole ring, which could lead to a mixture of products and complicate purification.
Visualizing the Synthetic Workflow
To better illustrate the primary synthetic pathway, the following workflow diagram is provided.
References
Comparative Analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline: Data Currently Unavailable
A comprehensive review of available scientific literature reveals a significant lack of published data on the specific compound 2-Methyl-1H-imidazo[4,5-h]quinoline. While the broader family of imidazoquinolines has been the subject of extensive research, information regarding the biological targets, mechanism of action, and cross-reactivity of this particular isomer is not publicly accessible at this time. This absence of foundational data precludes the creation of a detailed comparison guide as requested.
The biological activity of imidazo-based heterocyclic compounds is highly dependent on the specific arrangement of the imidazole and quinoline ring systems, as well as the nature and position of any substitutions. For instance, the well-studied imidazo[4,5-c]quinoline scaffold, found in drugs like Imiquimod and Resiquimod, is known to act as a potent agonist of Toll-like receptors 7 and 8 (TLR7/8), thereby eliciting a powerful immune response. Derivatives of this scaffold have also been investigated for their roles as adenosine receptor modulators, inhibitors of the PI3K/PKB signaling pathway, and suppressors of tumor necrosis factor-alpha (TNF-α).
Furthermore, other isomeric forms, such as imidazo[4,5-f]quinolines, have been identified as immunostimulants, while imidazo[1,5-a]quinolines have been explored as ligands for the central benzodiazepine receptors. This diversity in biological function across different imidazoquinoline isomers underscores the difficulty in predicting the activity of the undocumented this compound.
Without initial data identifying the primary biological target(s) of this compound, a meaningful cross-reactivity study cannot be designed. Such a study would require comparing its binding affinity and functional activity against a panel of related and unrelated targets, a process that is entirely dependent on first knowing its principal mechanism of action.
Consequently, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and visualizations, for this compound at this time. Further primary research is required to first elucidate the fundamental pharmacological properties of this specific compound. We encourage researchers and drug development professionals to consult the available literature on related imidazoquinoline structures to inform any future investigations into this novel chemical entity.
Unveiling the Action of 2-Methyl-1H-imidazo[4,5-h]quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for 2-Methyl-1H-imidazo[4,5-h]quinoline, placing it in context with related heterocyclic compounds. Due to limited direct experimental data on this specific isomer, this document leverages findings from closely related imidazo[4,5-c]quinolines and other quinoline-based compounds to infer its biological activity and mechanism.
Postulated Mechanism of Action: Immune System Activation via TLR7/8 Agonism
The primary mechanism of action for many imidazoquinoline derivatives is the activation of the innate immune system through agonism of Toll-like receptor 7 (TLR7) and, in some cases, Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns. Activation of TLR7/8 initiates a signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines, including interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). This, in turn, stimulates a downstream adaptive immune response, which is the basis for the anti-tumor and anti-viral activities of these compounds.
Alternative Mechanisms of Action in Related Compounds
While TLR agonism is a primary mechanism for many imidazoquinolines, other quinoline-based compounds exert their biological effects through different pathways. These alternative mechanisms could also contribute to the activity of this compound.
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives have been shown to intercalate into DNA and inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair. This leads to cell cycle arrest and apoptosis in cancer cells. For instance, pyrido[1',2':1,2]imidazo[4,5-h]quinazoline has been shown to intercalate into DNA.[1]
-
Kinase Inhibition: Certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as inhibitors of Src family kinases (SFKs), which are often overactive in various cancers and play a role in tumor growth and metastasis.
-
Inhibition of Heme Polymerization: In the context of malaria, quinoline-containing drugs like chloroquine are known to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme and parasite death.
Comparative Performance Data
| Compound/Derivative Class | Primary Mechanism of Action | Biological Activity | Quantitative Data (Example) | Reference |
| Imidazo[4,5-c]quinolines | TLR7/8 Agonist | Antitumor, Antiviral | 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline IC50: 103.3 μM (Anticancer) | [2][3][4] |
| Pyrido[1',2':1,2]imidazo[4,5-h]quinazoline | DNA Intercalation | Antitumor | Effective against A2780 ovarian carcinoma xenografts in mice. | [1] |
| Quinoline-based Dihydrazones | DNA Binding, CDK2 Inhibition | Anticancer | Compound 3c IC50: 7.05 μM (MCF-7 cells) | [5] |
| Imidazo[4,5-b]pyridine Derivatives | Tubulin Polymerization Inhibition | Antitumor | IC50: 0.2-0.6 μM for potent derivatives. | [6] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the biological activities of these compounds, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: TLR7/8 Reporter Gene Assay
This assay is used to determine if a compound can activate TLR7 or TLR8 by measuring the activity of a reporter gene (e.g., luciferase or SEAP) under the control of a promoter that is responsive to TLR signaling, such as NF-κB.
-
Cell Culture: Use HEK293 cells stably transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Compound Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the test compounds. Include a known TLR7/8 agonist (e.g., R848) as a positive control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
SEAP Detection: Measure the SEAP activity in the cell supernatant using a commercially available chemiluminescent substrate.
-
Data Analysis: Determine the EC50 value (the concentration of the compound that elicits a half-maximal response) from the dose-response curve.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft studies with human cancer cell lines.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 A2780 cells) into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal or intravenous injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of the compound.
References
- 1. In vitro and in vivo pharmacological characterisation of the antitumour properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivity of Imidazoquinoline Derivatives
This guide provides a comparative analysis of the synthesis and biological evaluation of 2-methyl-1H-imidazo[4,5-h]quinoline and its analogs. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to assess the reproducibility of these processes.
Introduction
Imidazoquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. A notable member of this family is 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), a potent mutagen. The compound specified in the topic, this compound, is a structural isomer of IQ. While specific data for this exact isomer is limited, this guide draws upon established methodologies for the synthesis and bioassay of closely related imidazoquinoline derivatives to provide a framework for reproducible research.
Synthesis of Imidazoquinoline Derivatives: A Comparative Overview
The synthesis of the imidazoquinoline scaffold can be achieved through various strategies, each with its own advantages in terms of yield, purity, and reproducibility. Below is a comparison of common synthetic routes.
Table 1: Comparison of Synthetic Methods for Imidazoquinoline Derivatives
| Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Purity | Reproducibility Notes |
| Method A: Multi-component Reaction | Enaminones, Malononitrile, Aldehydes | Ethylene glycol, Microwave, 120°C | 81-89%[1] | High (recrystallization) | Generally reproducible, sensitive to microwave conditions and purity of starting materials. |
| Method B: Iodine-Mediated Decarboxylative Cyclization | α-Amino acids, 2-Methyl quinolines | Iodine, Metal-free conditions | Moderate to Good[2] | Good (chromatography) | Method is relatively new; reproducibility may depend on the specific substrates used. |
| Method C: From Diaminoquinolines | 5,6-Diaminoquinoline, Cyanogen bromide | Heat, Reduced pressure | Not specified | High (sublimation, chromatography, crystallization)[3] | Established method for IQ synthesis, likely reproducible with careful control of reaction conditions. |
| Method D: Tandem Multi-component Approach | Varies | Copper-catalyzed reductive amination, TBHP | Good to Excellent[4] | Good (chromatography) | A newer, versatile method; reproducibility may be influenced by the catalyst quality and reaction setup. |
Experimental Protocols for Synthesis
Method A: Multi-component Synthesis of Polysubstituted Imidazo[1,2-a]quinolines .[1]
-
A mixture of the appropriate enaminone (1 mmol), malononitrile (1 mmol), and the corresponding aldehyde (1 mmol) is prepared in ethylene glycol (5 mL).
-
The reaction mixture is subjected to microwave irradiation at 120°C for 4-8 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with ethanol, and purified by recrystallization to afford the desired imidazoquinoline derivative.
Method B: Iodine-Mediated Decarboxylative Cyclization of Imidazo[1,5-a]quinolines .[2]
-
A mixture of the α-amino acid (1.2 mmol), 2-methyl quinoline (0.5 mmol), and iodine (1.0 mmol) in a suitable solvent is stirred at a specified temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield the pure imidazo[1,5-a]quinoline.
Biological Evaluation: Common Bioassays and Their Reproducibility
Imidazoquinoline derivatives have been primarily investigated for their anticancer and immunomodulatory activities. Their biological effects are often attributed to their roles as Toll-like receptor (TLR) agonists or kinase inhibitors.
Table 2: Common Bioassays for Imidazoquinoline Derivatives
| Assay Type | Target | Principle | Typical Readout | Reproducibility Considerations |
| Cell Viability Assay (e.g., MTT, SRB) | Cancer cell lines | Measures metabolic activity or total protein content as an indicator of cell viability. | Colorimetric or fluorometric signal (e.g., IC50 value) | Highly dependent on cell line, passage number, seeding density, and assay conditions. Optimization is crucial for reproducibility[5][6][7]. |
| TLR Reporter Assay | TLR7/8 expressing cells | Cells are engineered with a reporter gene (e.g., luciferase, SEAP) under the control of a TLR-responsive promoter. | Luminescence or colorimetric signal (EC50 value) | Cell line stability, passage number, and reagent quality are critical. Use of cryopreserved cell banks can improve reproducibility[8][9][10]. |
| Src Kinase Inhibition Assay | Recombinant Src kinase | Measures the inhibition of Src kinase-mediated phosphorylation of a substrate. | Radioactive, fluorescent, or colorimetric signal (IC50 value) | Enzyme activity, substrate concentration, and ATP concentration need to be carefully controlled. |
| Cytokine Production Assay (e.g., ELISA) | Immune cells (e.g., PBMCs) | Measures the secretion of cytokines (e.g., TNF-α, IFN-α) upon stimulation. | Colorimetric signal from ELISA | Donor variability in primary cells is a major factor. Use of standardized cell lines or large donor pools can improve consistency. |
Experimental Protocols for Bioassays
MTT Cell Viability Assay .[4]
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the imidazoquinoline compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
TLR7/8 Reporter Gene Assay .[11]
-
Seed HEK-293 cells stably transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in a 96-well plate.
-
Stimulate the cells with various concentrations of the test imidazoquinoline compound for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant using a suitable substrate that produces a colorimetric or chemiluminescent signal.
-
Determine the EC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of imidazoquinoline derivatives is often mediated through specific signaling pathways. Understanding these pathways is crucial for interpreting bioassay results and for rational drug design.
Signaling Pathways
Imidazoquinolines are well-documented agonists of Toll-like receptors 7 and 8 (TLR7/8). Upon binding, they initiate a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[12][13][14] Some imidazoquinolines have also been identified as inhibitors of Src family kinases, which are involved in cell proliferation, survival, and migration.
Caption: TLR7 Signaling Pathway Activated by Imidazoquinolines.
Caption: Simplified Src Kinase Signaling Pathway and its Inhibition.
Experimental Workflow
A typical workflow for the synthesis and evaluation of imidazoquinoline derivatives is outlined below.
Caption: General Experimental Workflow for Imidazoquinoline Research.
The synthesis and biological evaluation of imidazoquinoline derivatives are active areas of research with significant potential for the development of new therapeutics. While a variety of synthetic methods and bioassays are available, ensuring the reproducibility of these experiments is paramount. This guide provides a comparative framework of established protocols and highlights key parameters that influence reproducibility. For the specific compound this compound, further research is needed to establish optimized and validated synthetic and bioassay protocols. Researchers are encouraged to adapt and rigorously validate the methods described herein for their specific imidazoquinoline analogs of interest.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TLR Reporter Bioassay [promega.com]
- 9. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 14. KEGG PATHWAY: Toll-like receptor signaling pathway - Reference pathway [kegg.jp]
Isomeric Purity Analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact therapeutic efficacy and safety. For 2-Methyl-1H-imidazo[4,5-h]quinoline, a heterocyclic compound with potential applications in drug development, ensuring the absence or control of closely related isomers is paramount. Positional isomers, which may arise during synthesis, can possess different pharmacological and toxicological profiles. This guide provides a comparative overview of analytical methodologies for the isomeric purity analysis of this compound, with supporting data derived from the analysis of structurally analogous compounds.
Potential Isomeric Impurities
The synthesis of imidazoquinolines can lead to the formation of various positional isomers. For this compound, the most probable isomeric impurities are those where the imidazole ring is fused to different positions of the quinoline core, or where the methyl group is located on the quinoline ring instead of the imidazole ring. Understanding these potential impurities is the first step in developing a robust analytical method for their separation and quantification.
Caption: Logical relationship of potential isomers.
Comparison of Analytical Techniques
Several chromatographic techniques are suitable for the separation of positional isomers of nitrogen-containing heterocyclic compounds. The choice of method depends on factors such as the required resolution, sensitivity, analysis time, and the availability of instrumentation.
| Analytical Technique | Principle | Typical Stationary Phase | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | C18, Phenyl, Cyano | Robust, versatile, widely available. | Moderate resolution for very similar isomers, longer run times. |
| Ultra-Performance Liquid Chromatography (UPLC-MS/MS) | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. Coupled with mass spectrometry for identification. | Sub-2 µm C18 or Phenyl | High resolution, fast analysis, high sensitivity, structural confirmation. | Higher cost of instrumentation and maintenance. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged species in an electric field. | Fused silica capillary | High efficiency, minimal solvent consumption, orthogonal selectivity to HPLC. | Lower concentration sensitivity, requires charged analytes (or use of micelles). |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Various, including chiral phases | Fast separations, reduced solvent usage, suitable for complex mixtures. | Specialized instrumentation required. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | DB-5, DB-17 | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Proposed Experimental Protocols
Detailed methodologies are provided below for HPLC, UPLC-MS/MS, and CE, as these are the most commonly employed and effective techniques for this type of analysis.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is designed to provide a robust separation of positional isomers of methyl-imidazoquinoline.
Caption: HPLC experimental workflow.
Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in water, adjusted to pH 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method offers higher resolution and sensitivity, along with mass confirmation of the isomers.
Caption: UPLC-MS/MS experimental workflow.
Instrumentation:
-
UPLC System: Binary solvent manager, sample manager, column heater.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 8.0 | 90 |
| 9.0 | 90 |
| 9.1 | 10 |
| 12.0 | 10 |
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: To be determined by infusing a standard of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored.
Capillary Electrophoresis (CE) Method
CE offers an orthogonal separation mechanism to liquid chromatography, which can be advantageous for resolving challenging isomer pairs.
Instrumentation:
-
CE System: With UV/Vis or Diode Array Detector.
-
Capillary: Fused silica, 50 µm I.D., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 214 nm.
Protocol:
-
Capillary Conditioning: Before the first run, rinse the capillary with 1 M NaOH (10 min), water (10 min), and BGE (20 min).
-
Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.
-
Analysis: Between runs, rinse with BGE for 2 minutes.
Comparative Performance Data (Illustrative)
The following table summarizes the expected performance characteristics of the proposed methods for the separation of positional isomers of methyl-imidazoquinoline, based on literature data for similar compounds.
| Parameter | HPLC | UPLC-MS/MS | Capillary Electrophoresis |
| Resolution (Rs) between critical pair | 1.2 - 1.8 | > 2.0 | > 2.5 |
| Analysis Time (min) | 30 | 12 | 15 |
| Limit of Detection (LOD) | ~0.01% | < 0.001% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | < 0.005% | ~0.15% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of this compound is critical for ensuring its quality and safety.
-
HPLC offers a robust and widely accessible method suitable for routine quality control.
-
UPLC-MS/MS provides the highest level of performance in terms of resolution, speed, and sensitivity, and is the preferred method for development and in-depth characterization, as it also allows for the definitive identification of impurities.
-
Capillary Electrophoresis serves as an excellent orthogonal technique, particularly useful for method validation and for resolving isomers that are difficult to separate by LC.
The protocols and comparative data presented in this guide provide a strong foundation for researchers, scientists, and drug development professionals to establish a reliable and effective method for the isomeric purity analysis of this compound. Method validation according to ICH guidelines is essential before implementation for quality control purposes.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to the Compared Compounds
The compounds chosen for this comparative analysis share structural similarities with 2-Methyl-1H-imidazo[4,5-h]quinoline, allowing for a systematic evaluation of the influence of substituent and scaffold variations on their spectroscopic properties. The selected compounds include isomers and derivatives of imidazoquinoline, as well as simpler quinoline and imidazole compounds that represent key structural fragments of the target molecule.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the selected related compounds. This data serves as the basis for the predictive analysis of this compound's spectral characteristics.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus.
Table 1: ¹H and ¹³C NMR Data of Selected Imidazo[1,5-a]quinoline Derivatives.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Imidazo[1,5-a]quinoline | CDCl₃ | 8.65 (s, 1H), 7.98–7.96 (d, J = 8.3 Hz, 1H), 7.68–7.66 (d, J = 7.8 Hz, 1H), 7.58–7.54 (m, 1H), 7.48–7.41 (m, 2H), 7.34–7.32 (d, J = 9.5 Hz, 1H), 7.05–7.03 (d, J = 9.5 Hz, 1H) | 130.9, 128.8, 128.6, 127.8, 125.6, 124.2, 122.4, 121.3, 116.8, 114.6 |
| 1-Methyl-imidazo[1,5-a]quinoline | CDCl₃ | 8.23–8.21 (d, J = 8.5 Hz, 1H), 7.65–7.63 (dd, J = 7.7, 1.4 Hz, 1H), 7.54–7.49 (m, 1H), 7.41–7.37 (m, 1H), 7.33 (s, 1H), 7.26–7.24 (m, 1H), 6.95–6.92 (d, J = 9.4 Hz, 1H), 3.09 (s, 3H) | 140.0, 133.3, 130.3, 128.6, 127.7, 125.7, 124.9, 120.6, 120.5, 117.3, 116.2, 19.6 |
| 1-Phenyl-imidazo[1,5-a]quinoline | CDCl₃ | 7.66–7.60 (m, 3H), 7.54–7.50 (m, 5H), 7.34–7.26 (m, 2H), 7.19–7.14 (m, 1H), 7.03–7.00 (d, J = 9.4 Hz, 1H) | 142.3, 133.7, 132.3, 130.5, 129.5, 129.2, 128.7, 128.6, 127.3, 125.5, 125.1, 122.3, 121.4, 117.4, 117.1 |
Table 2: ¹H and ¹³C NMR Data of 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one Derivatives. [1]
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 7.78 (d, J = 5.5 Hz, 1H), 7.68–7.62 (m, 2H), 7.61 (d, J = 1.9 Hz, 1H), 7.60–7.53 (m, 5H), 7.53–7.46 (m, 1H), 6.48 (d, J = 5.5 Hz, 1H), 4.96 (s, 2H) | 152.17, 144.20, 142.05, 136.38, 134.23, 133.47, 133.31, 130.18, 129.95, 129.47, 128.58, 126.71, 109.99, 96.76 |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | DMSO-d₆ | 7.78 (d, J = 5.5 Hz, 1H), 7.68–7.62 (m, 2H), 7.58–7.52 (m, 2H), 7.48 (t, J = 7.7 Hz, 1H), 7.40–7.27 (m, 3H), 6.48 (d, J = 5.5 Hz, 1H), 4.95 (s, 2H), 2.40 (s, 3H) | 152.18, 144.17, 142.03, 139.57, 136.45, 134.14, 133.48, 133.29, 130.16, 129.73, 129.46, 129.26, 127.17, 123.75, 109.95, 96.82, 21.27 |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering insights into its fragmentation patterns.
Table 3: Mass Spectrometry Data of Selected Imidazoquinoline Derivatives.
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| 2-amino-3-methylimidazo[4,5-f]quinoline Metabolite | ESI | 217.1084 | 200 (loss of NH₃), 186 (loss of CH₃NH₂), 161 (loss of HN=C=N-CH₃)[2][3] |
| 1-Methyl-imidazo[1,5-a]quinoline | ESI | 183.0922 | Not specified |
| 1-Phenyl-imidazo[1,5-a]quinoline | ESI | 245.1079 | Not specified |
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | ESI | 336.77 | Not specified[1] |
UV-Vis Spectroscopy Data
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions.
Table 4: UV-Vis Absorption Data of Selected Imidazoquinolines and Quinolines.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |
| Imidazo[1,5-a]quinoline derivative (2a) | Chloroform | 424 | Not specified[4] |
| Imidazo[1,5-a]quinoline derivative (2b) | Chloroform | 418 | Not specified[4] |
| Quinoline | Not specified | ~310 | Not specified[5] |
| 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][6][7]phenanthroline Ligand | DMSO | 283, 315 | ~10⁴[8] |
Predictive Spectroscopic Profile of this compound
Based on the data from the related compounds, the following spectroscopic characteristics are predicted for this compound:
-
¹H NMR: The aromatic protons on the quinoline and imidazole rings are expected to appear in the range of 7.0-9.0 ppm. The methyl group protons will likely be a singlet at around 2.5-3.0 ppm. The specific chemical shifts and coupling constants will be influenced by the annulation of the imidazole ring to the 'h' face of the quinoline system.
-
¹³C NMR: Aromatic carbons are expected to resonate in the region of 110-150 ppm. The methyl carbon should appear at approximately 15-25 ppm.
-
Mass Spectrometry: The protonated molecule [M+H]⁺ is expected at an m/z corresponding to its molecular formula (C₁₁H₉N₃). Fragmentation may involve the loss of small molecules like HCN or CH₃CN.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is predicted to show absorption maxima in the range of 300-450 nm, characteristic of extended π-conjugated systems found in polycyclic aromatic heterocycles.
Experimental Protocols
Standard spectroscopic techniques would be employed for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to assign all proton and carbon signals unambiguously.
Mass Spectrometry (MS)
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured to determine the molecular weight and fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Analysis: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) to obtain the absorption spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 5. researchgate.net [researchgate.net]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. 1H-Imidazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]
- 8. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-1H-imidazo[4,5-h]quinoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 2-Methyl-1H-imidazo[4,5-h]quinoline, a heterocyclic compound, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.
All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[1] Improper disposal is illegal and can lead to serious consequences.[2] Therefore, it is imperative to follow established protocols for hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, face shields, chemical-resistant gloves, and laboratory coats. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
In the event of accidental contact, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]
Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known.
-
Store waste in a designated, clearly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
Waste containers should be kept closed at all times, except when adding waste.[1][5]
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Step-by-Step Disposal Plan:
-
Characterize the Waste: All constituents of the waste mixture must be identified and documented.
-
Select a Compatible Container: Use a clean, leak-proof container that is chemically resistant to imidazoquinoline compounds.
-
Label the Container: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The accumulation start date.
-
The specific hazards (e.g., Toxic, Irritant).
-
-
Store the Waste: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.[6]
-
Arrange for Pickup: Once the container is full or has reached the storage time limit set by your institution (often 12 months), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a certified hazardous waste contractor.[6]
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste | General laboratory safety guidelines |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, face shield | General laboratory safety guidelines |
| Handling Location | Certified Chemical Fume Hood | General laboratory safety guidelines |
| Waste Container | Sealed, leak-proof, compatible material | [1][4] |
| Waste Labeling | "Hazardous Waste", full chemical name, accumulation date, hazards | [1] |
| Storage Location | Designated Satellite Accumulation Area | [6] |
| Disposal Method | Licensed Hazardous Waste Contractor | [5] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Comprehensive Safety and Handling Guide for 2-Methyl-1H-imidazo[4,5-h]quinoline
Essential Safety and Logistical Information
This document provides a procedural guide for the safe handling, storage, and disposal of 2-Methyl-1H-imidazo[4,5-h]quinoline to minimize exposure risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to prevent direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Not generally required |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Nitrile gloves, Lab coat | Use in a chemical fume hood |
| Solution Preparation and Handling | Tightly fitting safety goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat | Use in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant gloves, Impervious lab coat or apron, Shoe covers | Air-purifying respirator with appropriate cartridges |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, hazard symbols, and manufacturer's information.
-
Wear safety glasses and nitrile gloves during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Keep the container tightly closed when not in use.
-
Store in a locked cabinet or a designated area with restricted access.
3. Handling and Use:
-
All handling of this compound, especially when in solid form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Wear appropriate PPE as outlined in the table above.
-
Avoid creating dust. Use appropriate weighing techniques, such as weighing on a non-static surface or in a weighing boat.
-
After handling, wash hands thoroughly with soap and water. Remove contaminated clothing and launder before reuse.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear the appropriate PPE for spill cleanup.
-
For small spills of solid material, carefully sweep or scoop up the material into a labeled, sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a designated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers may still retain chemical residues and should be treated as hazardous waste. Do not reuse empty containers. Puncture and dispose of them through the hazardous waste program.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety protocols at each step.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
